molecular formula Tb73 B13400307 terbium CAS No. 9027-73-0

terbium

Cat. No.: B13400307
CAS No.: 9027-73-0
M. Wt: 11601.551 g/mol
InChI Key: XZMOPUYDVZOXSD-UHFFFAOYSA-N
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Description

Significance of Terbium within Rare Earth Element Research

This compound is classified as a lanthanide and a rare earth metal, positioned between gadolinium and dysprosium in the periodic table. chemicool.comrsc.org While often grouped with other rare earth elements due to chemical similarities, this compound possesses distinct characteristics that make it particularly valuable in chemical research. rsc.org Its ability to exist in both the +3 and +4 oxidation states, although the +4 state is unstable in water, contributes to its diverse chemical reactivity and the potential for forming compounds with varied properties. scienceinfo.com The trivalent this compound ion (Tb³⁺) is renowned for its strong green luminescence when excited, a property extensively exploited in various applications and a key area of chemical research. chemicool.comrsc.orgpurdue.eduwikipedia.org This luminescence is particularly long-lived, making Tb³⁺ compounds useful as biological probes and sensors. rsc.org Furthermore, this compound's magnetic properties, including simple ferromagnetic ordering at temperatures below 219 K, are central to the development of advanced magnetic materials. wikipedia.org The study of this compound within the rare earth element family provides insights into the subtle variations in chemical behavior across the series, driven by the filling of the 4f electron shell.

Historical Context of this compound's Discovery and Initial Academic Inquiry

The discovery of this compound is intertwined with the exploration of rare earth elements from the mineral gadolinite, found near the village of Ytterby in Sweden. chemicool.comrsc.orgscienceinfo.com In 1843, Swedish chemist Carl Gustaf Mosander, who had previously discovered lanthanum, turned his attention to yttria, an oxide isolated from gadolinite. chemicool.comrsc.org Mosander's persistent work led to the separation of yttria into three fractions, which he named yttria, erbia, and terbia. chemicool.comscienceinfo.com These fractions contained the oxides of yttrium, erbium, and the newly discovered this compound, respectively. chemicool.com The elements this compound and erbium were named after the Ytterby mine. chemicool.com

Initial academic inquiry focused on separating and characterizing these new "earths" due to their remarkably similar chemical properties, which made their isolation a significant challenge. chemicool.comrsc.org The confusion surrounding the identities and even the existence of several rare earth elements persisted for decades. chemicool.com It was not until the extensive fractional crystallization work by French chemist George Urbain in the late 19th and early 20th centuries that the purity of rare earth salts, including those of this compound, was definitively established, solidifying this compound's place as a distinct element. chemicool.comscienceinfo.com

Scope and Interdisciplinary Nature of this compound Chemical Research

Research involving this compound is inherently interdisciplinary, bridging chemistry with physics, materials science, biology, and medicine. openmedscience.comscnat.ch Chemists synthesize novel this compound compounds and investigate their structures, bonding, and reactivity. This chemical understanding is crucial for developing new materials with tailored properties. Physicists and materials scientists study the physical properties of these compounds, such as their luminescence, magnetism, and electrical conductivity, often at the nanoscale. wikipedia.orgbhu.ac.in The strong green luminescence of Tb³⁺ ions, for instance, is of interest in the development of phosphors for lighting and displays, as well as in biological imaging and sensing applications. chemicool.comrsc.orgscienceinfo.comwikipedia.orgsamaterials.comstanfordmaterials.comsfa-oxford.com

The unique magnetostrictive properties of certain this compound alloys, like Terfenol-D (an alloy of this compound, iron, and dysprosium), are explored for applications in sensors, actuators, and magnetomechanical devices. chemicool.comscienceinfo.comwikipedia.orgbhu.ac.in In medicine, specific this compound radioisotopes are being investigated for theranostic applications, combining diagnostic imaging and targeted therapy. openmedscience.comnih.govfrontiersin.org This requires close collaboration between chemists who develop radiopharmaceuticals and medical professionals. openmedscience.com The study of this compound complexes and metal-organic frameworks (MOFs) for sensing applications further highlights the interdisciplinary nature of this field. mdpi.commdpi.com

Current State of the Art in this compound Compound Investigation

Current research in this compound chemistry is focused on synthesizing novel compounds and materials with enhanced or entirely new functionalities. This includes the design and synthesis of coordination complexes and MOFs for applications in luminescence, sensing, and catalysis. mdpi.commdpi.com Researchers are exploring how the coordination environment around the Tb³⁺ ion influences its luminescent properties, aiming to improve quantum yields and tune emission wavelengths. mdpi.commdpi.com

Another active area is the development of this compound-based materials for advanced magnetic applications, including high-performance magnets for electric vehicles and wind turbines, as well as in magneto-optic data storage. chemicool.comscienceinfo.combhu.ac.insamaterials.comstanfordmaterials.comsfa-oxford.com Investigation into the fundamental magnetic interactions in this compound compounds is crucial for designing materials with desired magnetic ordering temperatures and coercivity.

The use of this compound radionuclides in nuclear medicine, particularly for theranostics, represents a cutting-edge area of research. openmedscience.comnih.govfrontiersin.org The focus is on developing efficient methods for producing these isotopes and synthesizing stable radiopharmaceuticals that can selectively target diseased cells. openmedscience.comnih.gov

Furthermore, research is ongoing into the recovery of this compound from secondary resources like spent fluorescent lamps, addressing concerns about the sustainability of rare earth element supply chains. tandfonline.com This involves developing efficient and environmentally friendly separation and extraction techniques.

The investigation of this compound compounds continues to push the boundaries of chemical synthesis, materials science, and their applications in diverse technological and medical fields.

Properties

CAS No.

9027-73-0

Molecular Formula

Tb73

Molecular Weight

11601.551 g/mol

IUPAC Name

terbium

InChI

InChI=1S/73Tb

InChI Key

XZMOPUYDVZOXSD-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

Origin of Product

United States

Fundamental Electronic and Coordination Principles of Terbium

Electronic Configuration and its Influence on Terbium's Chemical Behavior

This compound's electronic configuration in its neutral state is [Xe]4f⁹6s². wikipedia.orgperiodictable.oneamericanelements.comenvironmentalchemistry.com The presence of the partially filled 4f subshell is a defining characteristic of lanthanide elements and is central to this compound's chemistry.

The most common and stable oxidation state for this compound is +3. wikipedia.org In the Tb(III) ion, the two 6s electrons and one 4f electron are removed, resulting in an electronic configuration of [Xe]4f⁸. researchgate.net This configuration is crucial for its characteristic luminescence properties.

While the +3 state is predominant, this compound can also exhibit a +4 oxidation state. wikipedia.orgperiodictable.oneenvironmentalchemistry.com This higher oxidation state is less common and typically requires strong oxidizing agents, such as fluorine gas, or highly basic aqueous conditions with ozone. wikipedia.org In the Tb(IV) ion, the electronic configuration is [Xe]4f⁷. doubtnut.com The stability of this state is attributed to the half-filled 4f subshell, which provides additional exchange energy stabilization. wikipedia.orgdoubtnut.com Tb(IV) is found in solid compounds like this compound dioxide (TbO₂) and this compound tetrafluoride, as well as in mixed oxides like Tb₄O₇, which contains both Tb(III) and Tb(IV). wikipedia.orgwikipedia.org

The electronic energy levels of this compound ions, particularly Tb(III), are significantly influenced by the surrounding ligands in a coordination complex. This influence is described by crystal field theory. The crystal field arises from the electrostatic interaction between the central metal ion and the partial negative charges of the coordinating ligands. These interactions lift the degeneracy of the 4f orbitals, splitting them into sublevels (Stark splitting). researchgate.netpsu.edu

For Tb(III) (4f⁸ configuration), the ground state is ⁷F₆, and the emitting level responsible for its characteristic green luminescence is ⁵D₄. researchgate.netpsu.eduacs.org The crystal field potential plays a key role in the optical processes of lanthanide ions, as the extent of the (2J + 1) degeneracy removal depends on the site symmetry of the lanthanide ion within the complex. psu.edu The Stark splitting of the ground state ⁷F₆ of the Tb(III) ion has been evaluated from magnetic analyses of its complexes. researchgate.netacs.org The specific pattern of splitting is related to the energy diagram patterns and can indicate the type of anisotropy present in the complex. acs.org Deviations from simple crystal field models have been observed and discussed in terms of correlation crystal field effects. tandfonline.com

Role of 4f Orbitals in this compound(III) and this compound(IV) States

Coordination Chemistry of this compound Ions

This compound ions, predominantly Tb(III), form stable coordination complexes and chelates with a variety of organic and inorganic ligands. novapublishers.com The coordination chemistry of this compound is similar to that of other lanthanides. wikipedia.org

Designing ligands for this compound complexes involves considering several factors to achieve desired properties, such as stability, inertness, and luminescence. Ligand design strategies often focus on creating chelating agents that can effectively bind the this compound ion. publish.csiro.aunih.gov

Research has explored various ligand scaffolds, including polyaminocarboxylates researchgate.net, β-diketones psu.edu, and macrocyclic ligands researchgate.net. The design can influence the coordination number of the this compound ion and the resulting complex geometry. publish.csiro.auresearchgate.net For instance, some ligands can lead to highly stable, eight-coordinate complexes. researchgate.net The distance between lanthanide centers in polymeric networks can also be tuned through ligand design to prevent luminescence deactivation via intercenter energy transfer. filinchuk.com

This compound(III) complexes are well-known for their characteristic, strong green luminescence, which arises from the ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) transitions within the 4f electron shell. researchgate.netacs.org This luminescence is often sensitized by coordinating organic ligands that absorb light efficiently and transfer the energy to the Tb(III) ion. psu.edunovapublishers.comresearchgate.net This process, known as the antenna effect, overcomes the low direct absorption cross-section of the Tb(III) ion itself. psu.edu

Luminescent this compound chelates exhibit several advantageous properties, including large Stokes shifts, narrow-band emission, and long luminescence lifetimes (in the millisecond range). novapublishers.comresearchgate.net These properties make them useful in various applications, such as time-resolved fluorescence assays, fluorescence imaging, and as donors in resonance energy transfer experiments. novapublishers.comresearchgate.netacs.org

Studies on luminescent this compound chelates have investigated the effect of chelate structure on luminescence properties, including intensity, spectra, lifetime, and the number of coordinated water molecules. researchgate.net The presence of water molecules in the coordination sphere can quench luminescence, so ligand design often aims to minimize coordinated water. researchgate.net Different ligands and their structures can significantly influence the luminescence intensity and stability of the resulting this compound complexes. researchgate.netrsc.org For example, complexes with mixed ligands like oxydiacetate (ODA) and 1,10-phenanthroline (B135089) (phen) have shown significantly higher photoluminescence quantum yields in the crystalline state compared to homoleptic ODA complexes, attributed to energy transfer from the phen ligand to the lanthanide ion. psu.edu

While Tb(III) chemistry is extensive, the synthesis and characterization of molecular complexes containing tetravalent this compound (Tb(IV)) are synthetically challenging but of significant fundamental interest. acs.orgresearchgate.netnih.gov Tb(IV) complexes are less stable than their Tb(III) counterparts, particularly in aqueous solution. wikipedia.org

Recent research has focused on developing synthetic strategies to stabilize the Tb(IV) oxidation state in molecular complexes. acs.orgresearchgate.netnih.govchemrxiv.org This often involves using strongly coordinating ligands with specific electronic and steric properties. For instance, using bulky, anionic ligands like triphenylsiloxido ligands in combination with bidentate chelating ligands such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (phen) has led to the isolation of stable hexacoordinate Tb(IV) complexes. acs.orgresearchgate.net

The stability of these Tb(IV) chelates is enhanced compared to precursors with weakly coordinating solvent molecules. acs.orgresearchgate.net Quantum theoretical calculations suggest that ligand π-donation to the 5d orbitals of the Tb(IV) center plays a primary role in this stability enhancement. acs.orgresearchgate.net Aromatic N-chelating ligands have also been shown to effectively tune the electronic structures of these complexes, influencing their redox properties. acs.orgresearchgate.net The design of supporting ligands, capitalizing on steric and electronic control, is crucial for extending the range of known tetravalent lanthanide molecular complexes and enhancing their stability. nih.govchemrxiv.org

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. acs.orgacs.org The incorporation of this compound ions into MOF structures has garnered significant interest due to the inherent luminescence of Tb3+ and the tunable properties of MOFs, leading to materials with potential applications in sensing, catalysis, and biomedical imaging. nanorh.commdpi.com

This compound-based MOFs (Tb-MOFs) leverage the characteristic green emission of Tb3+, often enhanced by the "antenna effect" where the organic ligand absorbs excitation energy and efficiently transfers it to the Tb3+ ion. nih.govrsc.orgrsc.orgrsc.org This energy transfer process is crucial for achieving strong luminescence in Tb-MOFs.

Research findings highlight the diverse structures and functionalities of Tb-MOFs. For example, two new Tb(III) MOFs synthesized with 4,7-dimethylphenanthroline (dmphen) and trans-1,4-cyclohexanedicarboxylate (chdc2−) ligands showed different structures depending on the this compound precursor used. mdpi.com One compound, [Tb2(dmphen)2(H2O)2(chdc)3]·2DMF (1), exhibited a layered hcb structure with a Tb atom coordinated by six oxygen atoms from carboxylate groups, two nitrogen atoms from dmphen, and one oxygen atom from a water molecule, resulting in a coordination number of 9 with a "muffin" polyhedron. mdpi.com Another compound, [Tb2(dmphen)2(NO3)2(chdc)2]·2DMF (2), synthesized using this compound(III) nitrate (B79036), showed a layered sql structure with Tb3+ having a coordination number of 9 in a capped square antiprismatic environment, coordinated by oxygen atoms from carboxylate and nitrate groups, and nitrogen atoms from dmphen. mdpi.com Compound 2 demonstrated a high luminescence quantum yield of 18.4% and showed potential as a luminescent sensor for nitroaromatic molecules, with detection limits around 350 nM for 3-nitrotoluene (B166867) and 4-nitro-m-xylene. mdpi.com

Tb-MOFs have been explored for various sensing applications. A water-stable Tb-MOF, {[Tb(CA)(OA)0.5(H2O)2]·H2O}n (H2CA = chelidonic acid; H2OA = oxalic acid), was synthesized and shown to be a highly sensitive fluorescent sensor for nitrite (B80452), with a limit of detection of 28.25 nM. rsc.org The sensing mechanism was attributed to energy transfer from the sensitized Tb3+ ion to nitrite. rsc.org Another study reported a Tb-MOF based on 1,3,5-benzenetricarboxylic acid (H3BTC) that could be used for the optical detection of Escherichia coli. nih.gov Hollow spherical Tb-MOFs synthesized using H3BTC and 2,5-thiophenedicarboxylic acid (H2TDC) as a competitive ligand exhibited luminescence quenching in the presence of Fe3+ ions, allowing for their detection with limits of detection of 2.05 μM in aqueous solution and 0.80 μM in DMF. nih.gov This sensing mechanism involves the reduction of energy transfer efficiency from the ligand to Tb3+ ions due to Fe3+ excitation energy absorption. nih.gov

Mixed-metal MOFs incorporating this compound with other lanthanides, such as europium or gadolinium, have been synthesized to tune luminescent properties and explore ratiometric sensing. rsc.orgmdpi.comchemrxiv.orgacs.org For instance, mixed europium and this compound BTC MOFs (EuxTb(1-x)BTC) have been investigated as ratiometric thermometers, utilizing the temperature-dependent luminescence intensity ratio of Tb3+ and Eu3+ emissions. chemrxiv.orgacs.org

Tb-MOFs also show promise in catalysis and environmental remediation. acs.orgnanorh.commdpi.com A 3D Tb-MOF synthesized with 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H2sbdc) was found to be a highly efficient heterogeneous Lewis acid catalyst for the cyanosilylation of aldehydes. nih.gov Another this compound-based MOF with fcu topology, synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB), demonstrated high surface area (1220 m2/g) and was applied as a catalytic adsorbent for the removal of organic dyes from water. mdpi.comresearchgate.net

The structural stability of Tb-MOFs is an important consideration for their applications. Some Tb-MOFs exhibit high thermal stability, with decomposition temperatures exceeding 400 °C. nih.govnih.govnih.gov The synthesis methods, such as solvothermal routes, play a crucial role in determining the crystal structure, morphology, and properties of Tb-MOFs. nih.govrsc.orgmdpi.comnih.gov

Here is a summary of data from selected Tb-MOFs:

MOF CompositionLigandsMetal PrecursorCoordination Number of TbStructure/TopologyKey Property/ApplicationResearch Finding Highlights
[Tb2(dmphen)2(H2O)2(chdc)3]·2DMF (1) mdpi.com4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc2−)Tb(III) chloride9Layered hcbLuminescent SensingLuminescence quantum yield not explicitly stated for 1, structural details provided. mdpi.com
[Tb2(dmphen)2(NO3)2(chdc)2]·2DMF (2) mdpi.com4,7-dimethylphenanthroline (dmphen), trans-1,4-cyclohexanedicarboxylate (chdc2−)Tb(III) nitrate9Layered sqlLuminescent SensingHigh luminescence quantum yield (18.4%), sensing of nitroaromatic molecules (LOD ~350 nM). mdpi.com
{[Tb(CA)(OA)0.5(H2O)2]·H2O}n rsc.orgChelidonic acid (H2CA), Oxalic acid (H2OA)Not specifiedNot explicitly statedWater-stableNitrite SensingHighly sensitive fluorescent sensor for nitrite (LOD 28.25 nM). rsc.org
Tb-BTC nih.govnih.gov1,3,5-benzenetricarboxylic acid (H3BTC)Not specifiedNot explicitly statedNot explicitly statedFe3+ Sensing, E. coli DetectionLuminescence quenching by Fe3+ (LOD 2.05 μM in water, 0.80 μM in DMF), optical detection of E. coli. nih.govnih.gov
[Tb2(sbdc)3(H2O)3] nih.gov5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H2sbdc)Tb(NO3)3·6H2O83DHeterogeneous CatalysisEfficient Lewis acid catalyst for cyanosilylation of aldehydes. nih.gov Thermally stable below 500 °C. nih.gov
fcu-Tb-FTZB-MOF mdpi.comresearchgate.net2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB)Tb(NO3)3·5H2ONot explicitly statedfcu topologyCatalytic AdsorptionHigh surface area (1220 m2/g), removal of organic dyes. mdpi.comresearchgate.net
{[Y3.5Tb1.5L6(OH)3(H2O)1.5(DMF)1.5]n·1.5H2O·DMF}n (Y/Tb-MOF) acs.org3-amino-4-hydroxybenzoate (L)Not specifiedNot explicitly stated3DHeterogeneous CatalysisInvestigated as catalysts in CO2 cycloaddition of epoxides and cyanosilylation/hydroboration of carbonylic substrates. acs.org
{[Tb(ADBA)(CH3COO)(H2O)]·H2O}n (MOF 1) acs.orgADBA (ligand structure not provided in snippet)Not specifiedNot explicitly statedNot explicitly statedFluorescence Sensing, Proton ConductivityFluorescence enhancement/blue-shift for Al3+ and Ga3+, proton conductivity (1.07 × 10–5 S·cm–1 at 40 °C, 98% RH). acs.org
[Tb(ADBA)(HCOO)(DMF)]n (MOF 2) acs.orgADBA (ligand structure not provided in snippet)Not specifiedNot explicitly statedNot explicitly statedFluorescence SensingFluorescence enhancement/blue-shift for Al3+ and Ga3+. acs.org
{[Tb2Cl6(bipy)3]·2bipy}∞ rsc.org4,4′-bipyridine (bipy)TbCl3Not explicitly statedIsotpic 2DLuminescence TuningEfficient energy transfer from ligand to Tb3+, potential for color tuning when co-doped with Eu3+. rsc.org
TbTATAB epistemonikos.org4,4′,4′′-s-triazine-1,3,5-triyltri-p-aminobenzoic acid (H3TATAB)Not specifiedNot explicitly stated1D channelRatiometric Temperature SensingRatiometric thermometer (100-300 K) with high sensitivity (4.484% K-1 at 300 K) when dye encapsulated. epistemonikos.org
{[Tb2(TTDI)2(H2O)1.7(HCOOH)0.3]·DEF·3H2O}n rsc.org5-[5-(3,5-dicarboxyphenyl)thieno[3,2-b]thiophen-2-yl]benzene-1,3-dicarboxylic acid (H4TTDI)Not specifiedNot explicitly stated3D porousFluorescence Sensing, Proton ConductivityFluorescence sensing of Hg2+ (LOD 0.94 μM), proton conductivity (5.99 × 10−4 S cm−1 at 50 °C, 98% RH). rsc.org

Advanced Synthesis and Characterization Methodologies for Terbium Compounds

Synthetic Approaches for Terbium Materials

Several synthetic routes are employed to produce this compound compounds, ranging from solution-based techniques to high-temperature and high-pressure methods.

Solution-Based Methods (e.g., Sol-Gel, Solution Precipitation)

Solution-based methods are versatile for synthesizing this compound compounds, offering control over homogeneity and particle size. The sol-gel method, for instance, involves the formation of a colloidal suspension (sol) that transitions into a gel network. This technique allows for the incorporation of this compound ions into various matrices, such as silica (B1680970). researchgate.netrsc.org In a sol-gel synthesis of this compound-doped silica nanoparticles, a microemulsion approach can be used, dispersing an aqueous solution of a luminescent Tb³⁺ complex in an organic phase followed by the addition of a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) and a catalyst. mdpi.com The sol-gel method has also been used to synthesize this compound-doped titanium dioxide nanoparticles with enhanced photocatalytic performance. royalsocietypublishing.org

Solution precipitation involves the reaction of soluble precursors in a solvent, leading to the formation of an insoluble this compound compound that precipitates out of the solution. This method can be used to obtain compounds like this compound(III) phosphate (B84403) by reacting diammonium hydrogen phosphate and this compound(III) nitrate (B79036) in solution. wikipedia.org

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure aqueous solutions to synthesize crystalline materials. This technique is suitable for preparing various this compound compounds, including germanates and doped nanomaterials. acs.orgnih.govresearchgate.net For example, this compound germanates like Tb₁₃(GeO₄)₆O₇(OH) and K₂TbGe₂O₇ have been synthesized via high-temperature, high-pressure hydrothermal reactions using Tb₄O₇ as a starting material and KOH as a mineralizer. acs.orgresearchgate.net A novel this compound-mercury compound with a 3D framework structure was also prepared through a hydrothermal reaction. nih.gov Hydrothermal synthesis has been successfully applied to synthesize Tb-doped lead telluride (PbTe) nanoparticles, demonstrating that the substitution of Tb ions into the PbTe lattice does not significantly alter the morphology or crystal nature of the nanoparticles.

Doping Strategies for Host Matrices

Doping involves incorporating this compound ions into a host material to impart or enhance specific properties, particularly luminescence. This is a crucial strategy for developing functional materials for applications like solid-state lighting and displays. nih.gov Various host matrices, including oxides, fluorides, and garnets, can be doped with this compound. nih.govaip.orgtandfonline.com

Research explores the effect of doping concentration and the nature of the host matrix on the luminescence properties of this compound. tandfonline.comacs.org For instance, studies on this compound-doped cerium oxide (CeO₂) synthesized by a sol-gel method have investigated the impact of Tb doping ratios on photocatalytic performance and optoelectronic properties. tandfonline.com Doping strategies can also involve co-doping with other ions to optimize energy transfer processes and luminescence efficiency. acs.org The incorporation of Tb³⁺ into host lattices can be confirmed by techniques like X-ray photoelectron spectroscopy (XPS). acs.org

The flexibility of garnet structures makes them suitable host matrices for doping with lanthanide ions like this compound. nih.gov this compound-doped gadolinium gallium garnet (Gd₃Ga₅O₁₂:Tb) thin films have been grown by liquid phase epitaxy, with studies focusing on the effect of Tb³⁺ doping level on structural and emission properties. nih.gov An optimal doping level can lead to enhanced luminescence intensity. nih.govresearchgate.net

Fabrication of Hybrid Materials and Nanostructures

The fabrication of hybrid materials and nanostructures incorporating this compound compounds allows for the combination of properties from different components, leading to novel functionalities. This includes creating composite materials and nanometer-scale structures.

Hybrid materials can be formed by incorporating this compound complexes into organic or inorganic matrices. For example, luminescent this compound β-diketonate complexes have been incorporated into silica matrices using the sol-gel method to create xerogel matrices with improved luminescence behavior. researchgate.net Another approach involves fabricating multilayered films containing this compound heteropolyanions and polyelectrolytes using a layer-by-layer assembly method. researchgate.net Molecular-type luminescent this compound-containing hybrid materials have also been fabricated based on modified organic ligands and inorganic hosts. bhu.ac.in

The synthesis of this compound-doped nanoparticles, such as Tb-doped PbTe and Tb-doped TiO₂, falls under the umbrella of nanostructure fabrication. royalsocietypublishing.org These nanomaterials can exhibit unique size-dependent properties. researchgate.net The fabrication of carbon quantum dots doped with Tb³⁺ has also been explored for applications in white light-emitting diodes. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for characterizing the structural, electronic, and optical properties of this compound compounds and understanding the mechanisms underlying their behavior.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a primary technique used to investigate the luminescence properties of this compound compounds, particularly the characteristic green emission of Tb³⁺ ions. researchgate.netacs.orgresearchgate.netCurrent time information in Tiranë, AL. PL spectroscopy involves exciting the material with UV or visible light and analyzing the emitted light. tandfonline.comtandfonline.com

Studies utilizing PL spectroscopy on this compound compounds provide detailed information about emission peaks, intensity, and energy transfer processes. The green emission of Tb³⁺ ions typically shows characteristic peaks around 490, 545, 586, and 621 nm, corresponding to transitions from the ⁵D₄ excited state to the ⁷Fⱼ (J = 6, 5, 4, 3) ground states. nih.govaip.org The dominant peak at approximately 544-545 nm is responsible for the intense green light emission. researchgate.netnih.govresearchgate.nettandfonline.comtandfonline.com

PL spectroscopy is used to assess the effectiveness of doping strategies and the influence of the host matrix or ligands on this compound luminescence. researchgate.nettandfonline.comacs.orgresearchgate.nettandfonline.comtandfonline.comrsc.org For instance, PL analysis of this compound β-diketonate complex-based silica xerogel matrices has shown that the luminescence behavior of Tb³⁺ ions can be improved in such matrices. researchgate.net Studies on ternary this compound(III) complexes with β-diketone and auxiliary ligands have demonstrated that the choice of ligands can significantly enhance photoluminescence intensity through efficient energy transfer from the ligands to the central Tb³⁺ ion. tandfonline.comtandfonline.comrsc.org

PL excitation spectra are used to identify the wavelengths of light that efficiently excite the this compound ions, while emission spectra reveal the wavelengths of the emitted light. tandfonline.comtandfonline.com Time-resolved PL spectroscopy can provide insights into the luminescence lifetimes and decay dynamics, which are related to energy transfer and quenching processes within the material. tandfonline.comacs.orgtandfonline.com For example, the luminescence lifetime of the ⁵D₄ emitting state in Tb³⁺-doped gadolinium gallium garnet films is reported to be around 2.3 ms (B15284909). nih.gov

PL spectroscopy is also a valuable tool for characterizing hybrid materials and nanostructures containing this compound, confirming the presence of luminescent Tb³⁺ ions and evaluating the impact of the nanostructure or hybridization on the optical properties. researchgate.netbhu.ac.inresearchgate.net

Absorption Spectroscopy (UV-Vis, NIR)

Absorption spectroscopy, covering the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions, is a valuable tool for investigating the electronic transitions within this compound compounds. The absorption spectra of Tb3+ ions typically exhibit characteristic f-f transitions, which are relatively sharp due to the shielding of the 4f electrons from the external environment. These transitions correspond to excitations between the energy levels within the 4f8 configuration. For instance, absorption bands in the visible range have been assigned to transitions from the 7F6 ground state to various excited levels such as 5D4 mdpi.comresearchgate.net. Studies on this compound gallium garnet (TbGaG) and this compound aluminum garnet (TbAlG) have shown maximum absorption at a wavelength of 510 nm, corresponding to the 7F6→5D4 transition mdpi.com.

The absorption spectra can be influenced by the crystal field, leading to splitting of the energy levels and resulting in fine structure in the spectra, particularly at low temperatures mdpi.comaps.org. The dependence of absorption spectra on crystal orientation indicates the significant influence of the crystal field on the spectral characteristics of trivalent this compound mdpi.com.

Tetravalent this compound (Tb4+) compounds, with a 4f7 configuration, exhibit different absorption characteristics. An intense, broad absorption feature in the UV/Vis/NIR region, typically around 575 nm, is characteristic of Tb4+ and is often assigned to ligand-to-metal charge transfer (LMCT) transitions chemrxiv.org. The position and intensity of these LMCT bands can provide insights into the covalent character of the metal-ligand bonds chemrxiv.org.

Research findings from UV-Vis absorption studies on this compound compounds include:

Observation of characteristic f-f transitions for Tb3+, with specific bands corresponding to transitions between defined energy levels mdpi.comresearchgate.netaps.org.

Identification of LMCT bands for Tb4+ complexes, providing information about the electronic structure and bonding in higher oxidation states chemrxiv.org.

Analysis of the influence of the local environment and crystal field on the splitting and position of absorption peaks mdpi.comaps.org.

Evaluation of the stability of this compound complexes in solution by monitoring changes in their UV-Vis spectra over time acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural and electronic information about this compound compounds, although the paramagnetic nature of this compound ions can lead to significant paramagnetic shifts and broadening of NMR signals. This compound has one stable isotope, 159Tb, which has a nuclear spin of I = 3/2 ioffe.ru.

While the strong paramagnetism of Tb3+ can complicate NMR analysis, it can also provide unique insights into the electronic structure and the interaction of the nuclear spin with the unpaired electron spins. Studies have utilized 1H and 13C NMR spectroscopy to characterize this compound complexes, such as this compound piperidine (B6355638) dithiocarbamate (B8719985) with dimethyl phenanthroline. The chemical shifts observed in the NMR spectra can confirm the presence of specific ligands and provide information about their coordination to the this compound ion aip.org. For example, characteristic signals for dithiocarbamate, phenanthroline aromatic protons, and alkane groups from piperidine ligands have been identified in the 1H and 13C NMR spectra of such complexes aip.org.

NMR has also been applied to study the protonation of α-substituted bis(octabutoxyphthalocyaninato)this compound(III) double-decker complexes, where paramagnetic NMR shifts revealed the position of the proton acs.org.

It is worth noting that lanthanide ions, including this compound, are known to induce significant shifts in NMR spectra, which can be utilized in solution structure analysis acs.orglibretexts.org. This compound complexes are reported to shift resonances to higher field libretexts.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. For this compound compounds, XPS is particularly useful for identifying the oxidation state of this compound and examining the core-level binding energies.

XPS studies on this compound oxides and other this compound-containing materials have revealed characteristic core-level spectra for this compound, such as the Tb 3d and Tb 4d levels nih.govroyalsocietypublishing.orgresearchgate.netxpsdatabase.netresearchgate.netresearchgate.netthermofisher.com. The binding energies and the presence of multiplet splitting in these spectra are indicative of the this compound oxidation state (e.g., Tb3+ or Tb4+) and its chemical environment nih.govroyalsocietypublishing.orgresearchgate.netresearchgate.net.

For instance, the Tb 3d core-level spectrum typically shows two main peaks corresponding to the 3d5/2 and 3d3/2 spin-orbit split levels nih.govresearchgate.net. The positions of these peaks can differentiate between different this compound oxidation states. Studies on this compound oxide films have identified peaks at approximately 1238.9 eV (Tb 3d5/2) and 1273.7 eV (Tb 3d3/2) for Tb3+, and at 1241.8 eV (Tb 3d5/2) and 1276.5 eV (Tb 3d3/2) for Tb4+ nih.gov. Multiplet splitting is observed in the core-level spectra (e.g., 4f, 4d, 4p, 4s, and 5s) of this compound due to its open 4f shell royalsocietypublishing.orgresearchgate.netosti.gov.

XPS analysis has been used to:

Determine the presence and concentration of this compound and other elements in thin films and nanoparticles nih.gov.

Identify the oxidation states of this compound in various compounds, including oxides and doped materials researchgate.netnih.govresearchgate.net.

Study changes in oxidation states upon annealing or other treatments researchgate.net.

Investigate the chemical bonding environment of this compound by analyzing the binding energies of core levels and satellite structures royalsocietypublishing.orgosti.gov.

Table 1 provides examples of reported Tb 3d core-level binding energies for different this compound species.

This compound SpeciesTb 3d5/2 Binding Energy (eV)Tb 3d3/2 Binding Energy (eV)Reference
Tb3+~1238.9~1273.7 nih.gov
Tb4+~1241.8~1276.5 nih.gov
Metallic Tb~1241.8~1275.5 researchgate.net
Oxidized Tb~1250.9- researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a material, which are influenced by its structure and bonding. For this compound compounds, Raman spectroscopy can be used to characterize the vibrational modes of ligands coordinated to this compound ions and the lattice vibrations in solid-state materials.

Studies on this compound-doped materials, such as this compound-doped hydroxyapatite (B223615), have also utilized techniques like FTIR, which probes molecular vibrations, to confirm the material's structure chalcogen.ro.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, such as paramagnetic this compound ions. EPR can provide detailed information about the electronic spin state, g-factors, hyperfine interactions, and zero-field splitting (ZFS) of the this compound ion, which are sensitive to its oxidation state and local environment.

Tb3+ (4f8 configuration) is a non-Kramers ion, while Tb4+ (4f7 configuration) is a Kramers ion with an S=7/2 spin state osti.gov. The EPR spectra of Tb3+ can be complex and are often observed at low temperatures. Studies on Tb3+ in various host lattices, such as yttrium aluminum garnet (YAG) and lutetium aluminum garnet (LuAG), have characterized the EPR signals arising from Tb3+ ions in dodecahedral positions ioffe.ruioffe.ru. These studies determine parameters such as the anisotropic g-factor, the value of level splitting in zero magnetic field, and the hyperfine structure constant due to the 159Tb nucleus (I = 3/2) ioffe.ruioffe.ru. The EPR spectra of Tb3+ in these systems show hyperfine splitting into four lines ioffe.ru.

Tb4+, being a Kramers ion, typically exhibits more intense EPR features osti.gov. Studies on tetravalent this compound complexes have used EPR spectroscopy to investigate their electronic structure and zero-field splitting chemrxiv.orgacs.orgnih.gov. A strong spectral feature at approximately g≈5 has been attributed to transitions within the ms = ±3/2 doublet for Tb(IV) osti.gov. EPR analysis has confirmed the presence of Tb(III) in some solutions, showing signals consistent with previously reported Tb(III) species osti.gov.

EPR spectroscopy on this compound compounds allows for:

Identification of the oxidation state of this compound ions osti.gov.

Determination of spin Hamiltonian parameters, including g-factors and hyperfine coupling constants ioffe.ruioffe.ru.

Investigation of zero-field splitting, particularly in Tb4+ complexes chemrxiv.orgacs.orgnih.gov.

Probing the local symmetry and crystal field effects on the this compound ion ioffe.ruioffe.ru.

Studying electron spin relaxation times (T1 and Tm) for this compound ions nih.gov.

Structural and Morphological Elucidation

Understanding the structure and morphology of this compound compounds is critical as these factors significantly influence their physical and chemical properties. A variety of techniques are employed for structural and morphological elucidation, ranging from atomic-level structural determination to macroscopic imaging.

X-ray Diffraction (XRD), both single-crystal and powder XRD, is a primary technique for determining the crystal structure of this compound compounds chalcogen.romdpi.comresearchgate.netresearchgate.netresearchgate.netcarijournals.orgcarijournals.orgnih.govconicet.gov.aracs.org. XRD patterns provide information about the crystalline phases present, lattice parameters, and the arrangement of atoms within the crystal lattice chalcogen.romdpi.comresearchgate.netcarijournals.orgcarijournals.orgconicet.gov.ar. Single-crystal XRD allows for the determination of the precise molecular structure, including bond lengths, bond angles, and coordination geometry around the this compound ion nih.govconicet.gov.ar. Powder XRD is useful for identifying crystalline phases in polycrystalline samples and studying changes in crystallinity upon synthesis or treatment chalcogen.romdpi.comresearchgate.netcarijournals.orgcarijournals.org. For example, XRD has confirmed the crystalline phase of this compound terephthalate (B1205515) MOFs mdpi.com and the rutile structure of this compound-doped titanium oxide carijournals.orgcarijournals.org. It has also been used to characterize this compound oxide phases formed from the decomposition of MOFs nih.gov.

Electron Microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology, size, and microstructure of this compound compounds nih.govchalcogen.roresearchgate.netcarijournals.orgcarijournals.orgaps.orgaps.orgnih.govacs.org. SEM provides images of the surface morphology and particle shape chalcogen.rocarijournals.orgcarijournals.org, while TEM offers higher resolution images, allowing for the study of internal structure, particle size distribution, and the arrangement of nanoparticles nih.govresearchgate.netaps.orgaps.orgnih.govacs.org. High-resolution TEM (HR-TEM) can even provide atomic-scale structural information researchgate.netaps.orgaps.org. Electron diffraction (SAED) in TEM can be used to determine the crystal structure of individual nanoparticles nih.govresearchgate.net. Studies on this compound-doped hydroxyapatite have shown that this compound doping can significantly affect the surface morphology, leading to the formation of distinct features chalcogen.ro. TEM studies on this compound nanoparticles have revealed island structures and their evolution upon annealing aps.orgaps.org. The size distribution of this compound nanoparticles can also be determined using TEM researchgate.net.

Other techniques contributing to structural and morphological elucidation include:

Atomic Force Microscopy (AFM) for surface topography nih.gov.

Energy-dispersive X-ray spectroscopy (EDS or EDX) for elemental mapping and composition analysis nih.govcarijournals.orgcarijournals.orgacs.org.

Detailed research findings from structural and morphological studies include:

Determination of the coordination environment of this compound ions in various complexes and materials mdpi.comnih.govconicet.gov.ar.

Characterization of the crystalline phases of this compound oxides and other this compound compounds nih.govchalcogen.romdpi.comresearchgate.netcarijournals.orgcarijournals.orgacs.org.

Observation of the morphology of this compound nanoparticles, thin films, and bulk materials, including particle size and shape nih.govchalcogen.roresearchgate.netcarijournals.orgcarijournals.orgaps.orgaps.orgnih.govacs.org.

Investigation of the effect of synthesis conditions and doping on the resulting structure and morphology chalcogen.rocarijournals.orgcarijournals.org.

Table 2 summarizes some structural and morphological characteristics observed in research on this compound compounds.

MaterialCharacterization Techniques UsedKey Structural/Morphological FindingsReference
This compound Metal-Organic Frameworks (MOFs)XRD, FTIR, Raman, SEM, TEM, AFM, EDSTransformation of amorphous MOF to crystalline TbxOy phases (c-Tb4O7, cF-TbOx, c-Tb2O3) with different morphologies (flower-like, needle-like, flake-like) nih.gov. nih.gov
This compound-doped HydroxyapatiteSEM, FTIR, XRD, Emission SpectroscopyHexagonal crystalline structure of hydroxyapatite; this compound doping affects surface morphology, forming circles chalcogen.ro. chalcogen.ro
This compound Terephthalate MOFsPXRDPossess the Ln2(1,4-bdc)3·4H2O crystalline phase; Lanthanide ions have coordination number six in a distorted square antiprism mdpi.com. mdpi.com
This compound NanoparticlesTEM, SEM, HR-TEM, Energy-filtered imagingIsland structure in precursors evolving to nanoparticles upon annealing; Particle sizes in the range of 5-20 nm aps.orgaps.org. aps.orgaps.org
This compound Oxide Nanoparticles (Tb2O3, Tb4O7)X-ray phase analysis, TEMNanoparticles with diameters typically in the range of 2-7 nm, with aggregation into larger structures (100-500 nm) researchgate.net. researchgate.net
This compound(III) CarboxylatesSingle-crystal XRD, Powder XRD, FTIRDimeric and mononuclear structures; Coordination modes of carboxylate ligands; Hydrogen bonding networks nih.govconicet.gov.ar. nih.govconicet.gov.ar
This compound-doped Titanium OxideXRD, SEM, EDX, FTIRRutile crystalline structure; Increase in grain size with increasing Tb concentration; Formation of particle clusters carijournals.orgcarijournals.org. carijournals.orgcarijournals.org
PEGylated this compound-Based NanorodsTEM, STEM, EDX, FTIRElongated shape (∼9.0 nm length, 2.1 nm width) organized into elongated superstructures (∼80.2 nm length, 9.2 nm width) acs.org. acs.org

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of this compound compounds. By analyzing the diffraction pattern produced when X-rays interact with the crystalline material, researchers can identify the arrangement of atoms within the lattice.

For instance, XRD has been used to confirm the hexagonal structure of Gd₂O₂S:Tb³⁺ phosphor powder synthesized via urea (B33335) homogenous precipitation followed by sulfurization. In another study, powder X-ray diffraction (PXRD) was employed to characterize the crystal structure of a this compound-based metal-organic framework (MOF), Tb-FTZB-MOF, confirming its successful synthesis and fcu topology. mdpi.comresearchgate.net XRD analysis also played a role in characterizing this compound-doped SrSnO₃ pigments synthesized by solid-state reaction, revealing a perovskite orthorhombic crystal structure and observing a shift in diffraction lines with increasing this compound content. researchgate.net

In the synthesis of GdF₃:Tb³⁺ nanoparticles, XRD analysis was utilized to determine the orthorhombic crystal structure and estimate the average crystallite size using Scherrer's equation. nih.gov The XRD patterns confirmed the single phase of the synthesized nanoparticles, with average crystallite sizes around 9.2 nm for both naked and PEG-capped GdF₃:Tb³⁺ NPs. nih.gov Furthermore, XRD was used to characterize this compound oxide nanotubes, confirming their structure. researchgate.net The structure confirmation of this compound-doped lead sulfide (B99878) (PbS) nanostructures as monophasic cubic was achieved through XRD and Rietveld refinement. researchgate.net

Electron Microscopy Techniques (e.g., TEM, SEM, HRTEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM), provide valuable insights into the morphology, particle size, and detailed microstructure of this compound compounds.

In the study of GdF₃:Tb³⁺ nanoparticles, TEM analysis was crucial for determining the particle size and morphology, complementing the information obtained from XRD and DLS. nih.gov Electron microscopy was also employed to study this compound oxide nanotubes, with FESEM and HRTEM measurements conducted to analyze their morphology and structure, showing outer diameters of approximately 120 nm and inner diameters of around 40 nm for Tb(OH)₃ nanotubes. researchgate.net HRTEM specifically confirmed the formation of nanoparticles in the microbial synthesis of luminescent this compound sulfide (TbS) nanoparticles, revealing ultrasmall spherical nanoparticles with a mean diameter of 4.1 ± 1.3 nm. nih.gov SEM was also used to investigate the morphology of this compound orthoferrite (TbFeO₃) nanopowder, showing uniformly and regularly shaped spheres with an average size of approximately 50 nm. researchgate.net For this compound-doped PbS nanostructures, SEM revealed that the shape and size were significantly influenced by the addition of Tb content. researchgate.net

Dynamic Light Scattering (DLS) for Nanomaterials

Dynamic Light Scattering (DLS) is a non-destructive technique primarily used to determine the hydrodynamic size and size distribution of nanoparticles and their stability in solutions or suspensions. mdpi.com It measures the Brownian motion of particles and relates their velocity to size using the Stokes-Einstein equation. asiga.com

Here is a table summarizing some of the this compound compounds mentioned and their characterization results:

Compound NameSynthesis MethodCharacterization Techniques UsedKey Findings
Gd₂O₂S:Tb³⁺Urea homogenous precipitation, sulfurizationXRD, SEM, FT-IR, EDX, PIXEHexagonal structure confirmed by XRD, spherical shape observed by SEM.
Tb-FTZB-MOFSimilar to reported methodPXRD, BETSuccessful synthesis, fcu topology, high surface area (1220 m²/g). mdpi.comresearchgate.net
SrSnO₃:TbSolid-state reactionXRD, SEM, Particle size analysisPerovskite orthorhombic structure, shift in diffraction lines with Tb content. researchgate.net
GdF₃:Tb³⁺Wet chemical precipitationTEM, XRD, DLS, FTIR, TG, UV-visOrthorhombic structure, ~9.2 nm crystallite size, elongated "spindle-like" morphology, hydrodynamic size by DLS. nih.gov
Tb(OH)₃ nanotubesTemplate-assisted hydrothermal routeFESEM, HRTEMNanotube morphology with specific outer and inner diameters. researchgate.net
Tb₂O₃ nanotubesCalcination of Tb(OH)₃ nanotubesFESEM, HRTEM, XRDNanotube morphology, structural confirmation by XRD. researchgate.net
TbFeO₃ nanopowderPolyacrylamide gel routeXRD, TEM, BET, UV-vis, XPS, SEMSpherical shape (~50 nm), orthorhombic perovskite structure. researchgate.net
Tb-SNPs (Silica Nanoparticles)Reverse micelle method with Triton X-100SEM, DLS, UV-vis, ICP-MSSpherical shape, size distribution in water by DLS. rsc.org
TbS nanoparticlesMicrobial green synthesis using E. coliHRTEM, TEM, Electron diffractionUltrasmall spherical shape (~4.1 ± 1.3 nm), high crystallinity. nih.gov
Tb@PbS nanostructuresFacile low temperature synthesisXRD, Rietveld refinement, SEM, EDX/SEM e-mapping, FT-RamanMonophasic cubic structure, crystallite size 15-21 nm, morphology influenced by Tb. researchgate.net
Tb-doped HydroxyapatitePrecipitation method, cationic substitutionDLS, ELSData on ζ-potential and average hydrodynamic size. cpts.com.ua

Luminescence Phenomena and Optoelectronic Applications of Terbium

Fundamental Mechanisms of Terbium Luminescence

The luminescence of this compound primarily originates from transitions within its 4f electron shell. These transitions are relatively shielded from external influences, leading to sharp, characteristic emission lines.

4f-4f Intraconfigurational Transitions and Emission Signatures

The luminescence of the trivalent this compound ion (Tb³⁺) arises from electronic transitions between energy levels within its 4f electron configuration. These transitions are formally forbidden by parity selection rules but become weakly allowed due to crystal field effects in solid-state or molecular environments. The most prominent emission from Tb³⁺ is the characteristic green light, which corresponds to the ⁵D₄ → ⁷F₅ transition wikipedia.orgfishersci.atalphapedia.ru. This transition typically yields a sharp emission peak around 545 nm.

In addition to the dominant green emission, other transitions from the ⁵D₄ excited state to lower-lying ⁷Fⱼ ground multiplet levels (J = 6, 4, 3) also occur, resulting in emission in the blue (⁵D₄ → ⁷F₆), yellow (⁵D₄ → ⁷F₄), and red (⁵D₄ → ⁷F₃) regions of the spectrum wikipedia.org. The relative intensities of these transitions can vary depending on the host material or ligand environment, but the green emission generally remains the most intense wikipedia.org. The narrow bandwidth of these emission lines is a hallmark of f-f transitions, reflecting the shielded nature of the 4f electrons from the surrounding environment wikipedia.org.

Ligand-Sensitized Luminescence and Antenna Effect

Direct excitation of Tb³⁺ ions through their f-f transitions is often inefficient due to their low absorption cross-sections wikipedia.orgfishersci.no. To overcome this limitation, a common strategy is to employ ligand-sensitized luminescence, also known as the "antenna effect" fishersci.nonih.gov. In this process, organic ligands or co-dopant ions with strong absorption bands in the UV or near-UV region are coordinated to or present near the Tb³⁺ ion wikipedia.orgfishersci.nonih.gov.

The ligand or sensitizer (B1316253) absorbs excitation energy efficiently via high-probability transitions (e.g., π-π* or n-π* transitions in organic ligands) wikipedia.org. This absorbed energy is then transferred from the excited state of the ligand or sensitizer to an excited state of the Tb³⁺ ion wikipedia.orgfishersci.no. For efficient energy transfer, the energy level of the sensitizer's excited state (often the triplet state for organic ligands) should be appropriately matched with an excited state level of Tb³⁺ (such as the ⁵D₄ or higher levels) wikipedia.org. The ligand effectively acts as an antenna, collecting excitation energy over a broad spectral range and funneling it to the central Tb³⁺ ion, leading to enhanced this compound luminescence fishersci.nonih.gov.

Energy Transfer Processes in this compound Systems

Energy transfer is a critical phenomenon in the luminescence of many this compound systems, particularly in sensitized luminescence and co-doped materials. Ligand-to-metal energy transfer (LMET) is the primary process in ligand-sensitized complexes, where energy absorbed by the ligand is transferred to the Tb³⁺ ion wikipedia.org. This transfer can occur via different mechanisms, including Förster resonance energy transfer (FRET) or Dexter electron exchange, depending on the distance between the donor (ligand) and acceptor (Tb³⁺) and the nature of their electronic coupling americanelements.com.

In systems containing multiple luminescent ions, energy transfer can also occur between different metal ions. For instance, energy absorbed by a co-dopant ion can be transferred to Tb³⁺, or energy from Tb³⁺ can be transferred to another ion, potentially leading to energy migration or quenching. Upconversion luminescence systems involving Tb³⁺ demonstrate energy transfer where lower-energy photons are absorbed sequentially, and their energies are summed up to produce higher-energy emission from Tb³⁺ chembuyersguide.com. While the term "this compound bridge" isn't explicitly detailed in the provided snippets, it would likely refer to a scenario where Tb³⁺ ions facilitate energy transfer, possibly between different parts of a complex structure or between other luminescent species.

Environmental Factors Influencing Emissive Color and Intensity

Environmental factors also play a crucial role in determining the luminescence intensity and decay lifetime. Non-radiative relaxation pathways, such as multi-phonon relaxation mediated by high-energy vibrations (e.g., O-H or C-H oscillators), can quench Tb³⁺ luminescence nih.govnih.gov. Therefore, host materials with low phonon energies are generally preferred for achieving high luminescence efficiency nih.gov. Temperature can also influence luminescence through thermal quenching, where increased thermal vibrations promote non-radiative decay processes nih.gov. The presence of defects or impurities in the host material can also act as quenching centers nih.gov.

Development of this compound-Activated Phosphors

This compound-activated phosphors are a cornerstone of various display and lighting technologies, primarily valued for their efficient and saturated green emission.

Design and Synthesis of Green-Emitting Phosphors

The development of green-emitting phosphors heavily relies on doping suitable host materials with Tb³⁺ ions fishersci.atalphapedia.ruattelements.comscience.gov. The intense green emission at approximately 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of Tb³⁺, is the desired output fishersci.atalphapedia.ru. A wide variety of inorganic compounds serve as host matrices for Tb³⁺, including oxides (such as Y₂O₃, Gd₂O₃, and ZnO), phosphates, silicates, aluminates, borates, and fluorides attelements.comscience.gov.

The selection of the host material is critical as it influences the solubility of Tb³⁺, the energy transfer efficiency from sensitizers (if used), the thermal stability of the phosphor, and the excitation and emission spectra attelements.comscience.gov. For example, YAG:Tb³⁺ (Y₃Al₅O₁₂:Tb³⁺) is a well-known green phosphor used in various applications fishersci.at. Gadolinium oxysulfide (Gd₂O₂S), when activated by Tb³⁺, is another widely used green-emitting phosphor, particularly in X-ray imaging scintillators alphapedia.ru.

Various synthesis methods are employed to prepare Tb³⁺-activated phosphors, including high-temperature solid-state reactions, co-precipitation, sol-gel methods, hydrothermal synthesis, and spray pyrolysis attelements.comscience.gov. These methods aim to achieve homogeneous doping of Tb³⁺ into the host lattice, control particle size and morphology, and minimize defects that can act as quenchers. Optimizing the concentration of Tb³⁺ is essential during synthesis, as excessive doping can lead to concentration quenching, where energy is non-radiatively transferred between neighboring Tb³⁺ ions, reducing luminescence efficiency attelements.com. Co-doping with other ions can sometimes be used to enhance energy transfer to Tb³⁺ or improve other phosphor properties science.gov.

Quantum Yield Optimization in this compound Phosphors

Quantum yield (QY) is a critical parameter for evaluating the efficiency of a phosphor, representing the ratio of emitted photons to absorbed photons. Optimizing the quantum yield of this compound phosphors is essential for enhancing the brightness and energy efficiency of devices that utilize them. Research in this area focuses on manipulating the host matrix, sensitizers, and synthesis methods to maximize energy transfer to the Tb³⁺ ions and minimize non-radiative relaxation pathways.

Studies have explored various host materials for this compound phosphors, including metal-organic frameworks (MOFs) and inorganic compounds. For instance, a metal-organic framework, Tb-BDC-DPC, demonstrated a high absolute quantum yield of approximately 33% for green emission. This high QY was attributed to efficient host-sensitized energy transfer and the unique rod-shaped morphology of the material. researchgate.net Another study on KGd(CO₃)₂:Tb³⁺ phosphors reported remarkable quantum yields exceeding 100% under specific ultraviolet excitation wavelengths, such as 245 nm, 273 nm, and 283 nm. mdpi.com These high values are indicative of quantum cutting, where a single high-energy photon excites the material, resulting in the emission of more than one lower-energy photon. mdpi.com The energy transfer between Gd³⁺ and Tb³⁺ ions in this host lattice was found to be highly efficient. mdpi.com

The chemical environment and the presence of co-dopants significantly influence the quantum yield. For example, in Tb³⁺-doped Li₂SiO₃ phosphors, the critical quenching concentration of Tb³⁺ was found to be 0.04 mol, beyond which luminescence intensity decreases due to concentration quenching. researchgate.net The optimization of synthesis methods, such as solid-state reactions and hydrothermal methods, also plays a crucial role in achieving high quantum yields by controlling factors like crystallinity, particle size, and surface defects. mdpi.comacs.orgrsc.org

Phosphor Material Design for Display and Lighting Technologies

This compound-activated phosphors are fundamental components in modern display and lighting technologies, contributing the essential green emission. Their application spans from traditional fluorescent lamps and cathode ray tubes to contemporary LED displays and solid-state lighting. sfa-oxford.comsfa-oxford.com The design of these phosphor materials involves selecting appropriate host lattices and optimizing the concentration of Tb³⁺ ions to achieve desired luminescence properties, including color purity, brightness, and thermal stability. researchgate.netresearchgate.net

This compound specializes in generating green luminescence, making it fundamental to creating full-color display and lighting systems. sfa-oxford.com In trichromatic lighting technology, this compound "green" phosphors are combined with europium blue and red phosphors to produce energy-efficient white light. sfa-oxford.com Various host matrices have been investigated for this compound-based green phosphors, including silicates, borates, and garnets. researchgate.netresearchgate.netresearchgate.net For instance, Tb³⁺-doped YAl₃(BO₃)₄ phosphors synthesized by the combustion method exhibit a bright green emission peak at 543 nm under 359 nm excitation, with luminescence intensity increasing up to a certain Tb³⁺ concentration before concentration quenching occurs. researchgate.net

The development of efficient and durable phosphors is crucial for the advancement of solid-state lighting technology. bohrium.com Research focuses on improving the thermal stability of these phosphors to maintain performance at elevated operating temperatures commonly encountered in LED devices. researchgate.netfrontiersin.org The microstructure of the phosphor material, including particle size and morphology, also significantly impacts its performance in display and lighting applications. acs.orgfrontiersin.org

Advanced Optical Devices and Systems

This compound's unique optical and magneto-optical properties extend its applications beyond phosphors into advanced optical devices and systems. These applications leverage phenomena such as the Faraday effect and tunable luminescence.

Optical Isolators and Telecommunications Applications

This compound plays a critical role in the fabrication of optical isolators, which are essential passive components in telecommunications systems and high-power lasers. sfa-oxford.comwordpress.comlaser-crylink.com Optical isolators prevent unwanted back reflections, which can destabilize laser sources and degrade signal integrity in optical fibers. sfa-oxford.comntchip.com This function is achieved through the Faraday effect, a magneto-optical phenomenon where the polarization plane of light rotates when passing through a material subjected to a magnetic field. ntchip.comdayoptics.com

This compound Gallium Garnet (TGG), with the chemical formula Tb₃Ga₅O₁₂, is a widely used material in Faraday rotators and isolators due to its high Verdet constant, low absorption loss, and excellent thermal stability. laser-crylink.comdayoptics.com The high Verdet constant of TGG ensures efficient polarization rotation with relatively smaller crystal lengths. dayoptics.com TGG is particularly valuable in high-power laser systems where its endurance to high optical power is critical, offering an advantage over other materials like Bi-substituted rare-earth iron garnet films which can be damaged by intense laser light. wordpress.comneg.co.jp TGG-based optical isolators are crucial for maintaining stability and longevity in high-powered lasers used in various fields, including material processing, medical applications, and scientific research. laser-crylink.com

Laser Technology and Specialty Glasses

This compound is also explored for its potential in laser technology and the development of specialty glasses with tailored optical properties. This compound-doped materials can exhibit laser action at specific wavelengths. For instance, this compound-doped chalcogenide glasses have been investigated for mid-infrared fiber lasers, with potential for laser action at 7.5 µm, representing one of the longest wavelengths studied in lanthanide-doped chalcogenide glasses. optica.org This laser action occurs between specific energy levels of the Tb³⁺ ion, such as the ⁷F₄ and ⁷F₅ levels. optica.org

Specialty glasses containing this compound oxide are being developed for advanced optical and laser systems. extrapolate.com this compound fluoride (B91410) (TbF₃) is also being explored as a potential material for green laser systems due to its resilience against heat and corrosion. stanfordmaterials.com The incorporation of this compound ions into different glass matrices, such as borosilicate glasses, allows for the tuning of their spectroscopic properties for various applications, including potentially green lasers. researchgate.net

This compound(III) Complexes in Optical Oxygen Sensors

This compound(III) complexes have shown promise for use in optical oxygen sensors. These sensors typically operate based on the principle of luminescence quenching by oxygen. rsc.org The luminescence intensity and lifetime of certain this compound(III) complexes are sensitive to the concentration of molecular oxygen in their environment. oup.comnih.gov

A notable example is the tris(acetylacetonato)(1,10-phenanthroline)this compound(III) complex, [Tb(acac)₃(phen)], which has been used to develop optical oxygen sensors in the form of adsorbed thin films on substrates like alumina (B75360) plates. oup.com The luminescence intensity of the [Tb(acac)₃(phen)] film decreases as oxygen concentration increases, demonstrating its suitability as an oxygen sensing device based on luminescence quenching. oup.com These films have shown good operational stability and reversible response to changes in oxygen concentration. oup.com

This compound(III) complexes can also be incorporated into polymer matrices to create sensing films or nanoparticles for oxygen sensing. nih.govacs.org For instance, a ratiometric luminescent oxygen nanoprobe was developed using hydrophobic ruthenium (II) and this compound (III) containing metallopolymers. nih.gov In this system, the red emission from the ruthenium complex is significantly quenched by oxygen, while the green emission from the this compound complex remains relatively stable, allowing for ratiometric sensing. nih.gov Another this compound(III) complex, this compound-tris[(2-hydroxy-benzoyl)-2-aminoethyl]amine (Tb-THBA), has been identified as a viable indicator for optical temperature sensing due to the strong dependence of its luminescence intensity and lifetime on temperature, which is also relevant in the context of sensing applications. acs.org

Photochromic Glass for Rewritable Optical Memory

This compound ions are being investigated for their role in photochromic glass capable of functioning as a medium for rewritable optical memory. Photochromic glass changes color reversibly upon exposure to light of specific wavelengths. scitechdaily.comtechno-science.net By doping gallium silicate (B1173343) glass with ions such as magnesium and this compound, researchers have created materials that can store and display rewritable 3D patterns. scitechdaily.comtechno-science.netacs.org

In this type of photochromic glass, patterns can be inscribed using a green laser. techno-science.netacs.org The intricate patterns, initially appearing in one color, can change to other colors when excited at precise wavelengths, leveraging the distinct luminescence of the doped ions. techno-science.netacs.org For example, this compound luminesces green when excited by deep violet light at 376 nm. scitechdaily.comtechno-science.netacs.org This tunable, multicolor readout capability from a single material is considered groundbreaking for high-capacity, stable 3D optical memory storage and encryption. scitechdaily.comacs.orgazom.com The stored patterns can be erased by applying heat, allowing for the glass to be rewritten. scitechdaily.comtechno-science.netacs.org This technology holds potential for long-term data storage without requiring continuous power. scitechdaily.comtechno-science.netazom.com

Magnetism and Quantum Technologies Utilizing Terbium

Magnetic Properties and Anisotropy in Terbium Compounds

This compound exhibits temperature-dependent magnetic ordering. At room temperature, it is paramagnetic. Upon cooling, it transitions into an antiferromagnetic state below 230 K and subsequently becomes ferromagnetic below 219 K. sciencemadness.orgras.ru A defining characteristic of this compound is its considerable magnetic anisotropy, a property that persists even in its paramagnetic phase. ras.ru This anisotropy implies that the magnetic properties are directional, with magnetization occurring more easily along specific crystallographic axes. ras.ruaip.org this compound is known for its particularly large uniaxial anisotropy. ras.ruaip.org

This compound in High-Performance Magnets and Alloys (e.g., Terfenol-D)

The magnetic attributes of this compound are harnessed in the production of high-performance magnets and alloys integral to various technological domains. sfa-oxford.comasm-au.com this compound plays a vital role in enhancing the thermal stability and magnetic coercivity of neodymium-iron-boron (NdFeB) magnets. asm-au.com This enhancement allows NdFeB magnets to retain their magnetic strength at elevated temperatures, a critical requirement for applications such as electric motors in electric vehicles and wind turbines. asm-au.com

A notable alloy incorporating this compound is Terfenol-D, an intermetallic compound with the approximate formula TbₓDy₁₋ₓFe₂ (x ≈ 0.3). wikipedia.org Terfenol-D is distinguished by possessing the highest room-temperature magnetostriction among all known materials. wikipedia.orgtdvib.com Magnetostriction is the phenomenon where a material changes its shape or dimensions in response to an applied magnetic field. sfa-oxford.cominstituteofmaking.org.uk Terfenol-D exhibits a significant magnetostrictive effect, with strains reaching up to 0.002 m/m at saturation. wikipedia.org This property makes Terfenol-D exceptionally useful in applications demanding precise mechanical motion or sensing capabilities triggered by magnetic fields. sfa-oxford.comwikipedia.org

Terfenol-D finds applications in actuators, sensors, and acoustic transducers. sfa-oxford.comwikipedia.orginstituteofmaking.org.uk Its capacity to operate effectively in challenging environments, including deep-sea conditions, further underscores its utility. sfa-oxford.com The specific composition of Terfenol-D, particularly the ratio of Tb to Dy, can be adjusted to optimize its magnetostrictive performance across a wide temperature range, from approximately -200°C to 200°C. wikipedia.orgtdvib.com

Other alloys containing this compound, such as TbFe, TbFeCo, and TbFeCoCr, are also employed in various magnetic devices, including high-performance permanent magnets and magnetic recording media. lesscommonmetals.com

Single-Molecule Magnets (SMMs) Based on this compound

This compound ions are key components in the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules capable of retaining a magnetic moment and exhibiting slow relaxation of magnetization below a characteristic blocking temperature. mdpi.comresearchgate.net Lanthanide ions, including this compound, are particularly attractive for SMM applications due to their substantial unquenched orbital moments and strong spin-orbit coupling, which contribute to significant single-ion anisotropy. mdpi.comresearchgate.net

This compound-based SMMs, such as this compound(III) bis-phthalocyaninato complexes (TbPc₂), have demonstrated exceptionally large magnetic anisotropy. osti.govarxiv.orgacs.org These molecules hold potential for the experimental realization of quantum information processing applications. osti.govarxiv.org The magnetic characteristics of Tb-based SMMs are considerably influenced by their chemical environment and molecular architecture. osti.govarxiv.orgacs.org

Research utilizing first-principles relativistic multireference methods has explored the impact of varying chemical environments and charge states on the magnetic properties of TbPc₂ and related complexes like TbPcNc. osti.govarxiv.orgacs.org These studies indicate that while the zero-field splitting (ZFS), representing the energy gap between the ground-state and first-excited doublets, shows a weak dependence on oxidation number and is less affected by ligand type and molecular geometry, higher-energy levels are strongly influenced by these factors. osti.govarxiv.orgacs.org

Efforts are underway to encapsulate Tb-based SMMs within robust molecular structures, such as single-walled carbon nanotubes, to enhance their stability and suitability for spintronic applications. rsc.orgnih.gov

Mechanisms of Magnetization Relaxation in Tb-SMMs

The slow relaxation of magnetization is a critical property for SMMs intended for data storage and quantum computing. This relaxation can occur through various mechanisms, including quantum tunneling of magnetization (QTM) and thermally activated processes like the Orbach mechanism. arxiv.orgacs.orgnih.gov

In Tb-based SMMs, the mechanisms governing magnetization relaxation are intimately connected to their electronic structure and magnetic anisotropy. arxiv.orgacs.org Tunnel splitting, arising from ligand distortion and molecular symmetry, can facilitate QTM. osti.govarxiv.orgacs.org QTM allows the magnetization to reverse direction even at very low temperatures, potentially limiting the desired magnetic bistability.

Thermally activated relaxation, such as the Orbach process, involves the excitation of the magnetic moment to higher-energy levels. The energy barrier associated with this process is a key determinant of the SMM's blocking temperature. Studies on the azafullerene Tb₂@C₇₉N, a Tb-based SMM, have revealed a high blocking temperature of magnetization of 24 K and a substantial barrier for relaxation via the Orbach mechanism (757 ± 4 K) at higher temperatures. nih.gov Below 15 K, the relaxation in Tb₂@C₇₉N is dominated by QTM, with a characteristic time of 16462 ± 1230 s. nih.gov

A thorough understanding and precise control over these relaxation mechanisms are crucial for the design of Tb-based SMMs with enhanced performance, including higher blocking temperatures and extended magnetization lifetimes, which are essential for practical applications.

This compound in Quantum Information Science and Computing

This compound's distinctive properties, particularly its electronic structure and associated magnetic characteristics, position it as a promising element for applications in quantum information science and computing.

Solid-State Qubits from this compound Ions

This compound ions are being actively investigated as potential solid-state qubits, the fundamental building blocks of quantum computers. physicsworld.comkorhogominerals.commining.com Qubits leverage quantum mechanical phenomena such as superposition to perform computations. physicsworld.comkorhogominerals.com The capacity of this compound atoms to interact with quantum states in ways that can improve qubit efficiency and stability is a significant area of research. korhogominerals.com

Researchers have successfully created solid-state qubits by doping this compound ions into crystal matrices, such as yttrium lithium fluoride (B91410) (YLiF₄). physicsworld.commining.comethz.ch Within these materials, specific low-lying quantum energy levels of the this compound ions can serve as the two-state systems that constitute a qubit. physicsworld.com

Intriguingly, recent research has demonstrated that in crystals with high doping concentrations, pairs of closely situated this compound ions can form qubits exhibiting unexpectedly long coherence times, even within a noisy environment. physicsworld.commining.comethz.cheurekalert.orgwordpress.com These paired-ion qubits utilize superpositions of different electron shell states, distinguishing them from single-ion qubits that might rely on nuclear spin. mining.comeurekalert.org

Coherence Times and Environmental Shielding in Tb-Qubits

Maintaining qubit coherence, the duration for which a qubit retains its quantum state, is a critical challenge in quantum computing. physicsworld.comkorhogominerals.comchicagoquantum.org Interactions with the surrounding environment can lead to decoherence, introducing errors into quantum computations. korhogominerals.comchicagoquantum.org

This compound-based materials have shown potential for extended quantum coherence times. korhogominerals.com In the case of this compound-doped YLiF₄, the paired this compound ions that form qubits exhibit significantly longer coherence times compared to individual ions in the same material, in some instances extending up to a hundred times longer. physicsworld.comethz.ch

This enhanced coherence in paired-ion qubits is attributed to their inherent shielding from environmental noise. mining.comeurekalert.orgwordpress.com Operating at a distinct characteristic energy, these pairs are less susceptible to energy exchange with nearby single this compound ions, which would typically induce decoherence. mining.comeurekalert.org This effectively renders the paired qubits insensitive to the presence of surrounding single ions. mining.comeurekalert.orgwordpress.com

Quantum Sensing Applications of this compound-Based Qubits

Quantum sensing utilizes qubits to detect environmental parameters with high sensitivity. unl.edu this compound-based materials are being explored for their potential in creating such sensors. Research indicates that paramagnetic ions of this compound compounds are being investigated for use in precision sensors and quantum bits. sinoraremineral.com The ability of this compound atoms to maintain quantum coherence for extended periods makes them attractive for quantum computing applications, and this characteristic is also beneficial for sensing. korhogominerals.com

One area of research involves using pairs of this compound ions within host crystals, such as yttrium lithium fluoride (YLiF₄), as highly coherent qubits. physicsworld.com These paired ions can be less susceptible to environmental noise compared to single ions, potentially enabling their use as quantum sensors for magnetic dynamics in their surroundings. physicsworld.com This could facilitate studies of phenomena like spin diffusion in complex systems. physicsworld.com Molecular magnets based on this compound complexes have also shown sensitivity to local magnetic field variations, suggesting their potential in magnetic sensing applications, such as imaging nanoscale magnetic patterns on superconducting surfaces. researchgate.net

Atomic-Scale Imaging and Quantum Computing Potential

This compound's properties are also being investigated for their role in atomic-scale imaging and their potential implications for quantum computing. Recent breakthroughs have demonstrated the ability to characterize a single this compound atom using synchrotron X-ray spectroscopy. energy.gov This achievement, which connects synchrotron X-rays to quantum tunneling, allows researchers to simultaneously determine an atom's element and its chemical state at the single-atom limit. energy.gov This capability is significant for studying materials at the most fundamental level and has potential implications for quantum information science. energy.gov

Furthermore, this compound's magnetic properties and the behavior of its electrons are being leveraged in the development of qubits that are more stable and less prone to decoherence, a major challenge in quantum computing. korhogominerals.com this compound-based materials have shown the capacity to maintain quantum coherence for longer durations, which is a crucial factor for building reliable quantum computers. korhogominerals.com The exploration of materials like this compound gallium garnet (TGG), a magnetic material, for creating quantum bits highlights the ongoing effort to utilize this compound's properties in advancing quantum computing architectures. korhogominerals.com

Magneto-Optical Phenomena and Data Storage

This compound plays a significant role in magneto-optical phenomena, which are fundamental to certain types of data storage technologies. These technologies utilize the interaction between magnetic properties and light to read and write data.

This compound-Based Materials for Data Storage Systems

This compound's strong magnetic properties make it an essential component in high-performance magnets used in data storage systems. sfa-oxford.comstanfordmaterials.combusinessanalytiq.com this compound compounds are particularly valuable in magneto-optical devices for data storage. businessanalytiq.comsamaterials.comsamaterials.com this compound oxide (Tb₄O₇), for instance, is utilized in magneto-optical materials for applications such as rewritable optical discs and magnetic random-access memory (MRAM). samaterials.com Its magnetic characteristics allow for reversible magnetization by applying a magnetic field, which is key to data storage in these media. samaterials.com Amorphous films containing this compound, such as Tb-Fe-Co films, have been developed for high-performance magneto-optical disks, demonstrating increased storage capacity. rare-earthmaterials.comosti.gov

Rewritable 3D Data Storage in Doped Glasses

An innovative application of this compound is in the development of rewritable 3D data storage in doped glasses. Researchers have developed photochromic glass doped with magnesium and this compound ions that can store information in three dimensions and be erased and rewritten using light. techno-science.netscienceblog.comscitechdaily.com This material, often based on modified gallium silicate (B1173343), allows for the engraving of reversible 3D patterns using lasers. techno-science.netscitechdaily.com

The data is stored by inducing a color change in the glass upon laser exposure. For example, in gallium silicate glass doped with magnesium and this compound, a green laser can inscribe patterns that appear purple. scitechdaily.com These patterns exhibit different luminescence colors when exposed to specific wavelengths; this compound emits green light under 376 nm violet light, while magnesium produces red light at 417 nm. techno-science.netscitechdaily.com The stored patterns can be erased by applying heat without altering the glass structure, enabling rewritable functionality. techno-science.net This technology offers potential for high-capacity, durable, and long-term data storage that does not require continuous power to retain information. techno-science.netscienceblog.comscitechdaily.com

Magneto-Optical Discs and Drives

Magneto-optical (MO) discs and drives represent a data storage technology that utilizes both magnetic and optical principles, with this compound-based materials playing a crucial role in the storage media. MO drives are capable of writing and rewriting data on MO discs. wikipedia.org The technology involves using a laser to heat a specific area on the disc, which contains a ferromagnetic material, often a this compound alloy. wikipedia.orgibm.com Once heated above its Curie temperature, a magnetic head is used to change the magnetic polarity of that spot, thereby recording data as a magnetic bit. wikipedia.orgibm.com

To read the data, a lower-power laser is used. wikipedia.org The polarized light from the laser interacts with the magnetized spots on the disc, and the reflection is analyzed for changes in polarization (the Kerr effect), which correspond to the stored data (logical 0s and 1s). wikipedia.orglinuxjedi.co.uk Early MO disks and drives, including those pioneered by IBM, utilized combinations of elements with unusual magnetic and optical properties, suitable for high-speed, high-volume data storage. ibm.com this compound-iron-cobalt (Tb-Fe-Co) amorphous films were commonly used as the recording layer in these discs due to their favorable magnetic properties for magneto-optical recording. osti.gov While less common now, MO technology, including formats like MiniDisc which used a similar principle, provided reliable and rewritable data storage. ibm.comlinuxjedi.co.uk

Terbium in Advanced Functional Materials and Nanostructures

Terbium-Doped Functional Materials

Doping various host materials with this compound introduces or enhances specific functionalities, leading to improved performance in diverse applications.

Perovskite Solar Cells with Enhanced Thermal Stability

The stability of perovskite solar cells (PSCs) remains a critical challenge for their widespread commercialization. This compound doping has emerged as a promising strategy to address issues related to thermal and air stability in inorganic perovskite materials. Research has demonstrated that incorporating this compound into the perovskite structure, specifically in cesium lead iodide bromide (CsPbI₂Br)-based materials, can significantly improve their resilience to environmental degradation. americanelements.comfishersci.dkatamanchemicals.comfishersci.pt

A dual strategy involving a this compound-doped solar absorber, such as CsPb₁₋ₓTbₓI₂Br, combined with bulk and surface passivation using quantum dots, has been reported. americanelements.comfishersci.dk This approach effectively helps in maintaining the desirable photoactive γ-phase of the perovskite under ambient conditions, leading to significantly improved operational stability. americanelements.comfishersci.dk

Devices fabricated using this this compound-doping and passivation strategy have shown notable performance metrics. Small-area devices have achieved air-stable power conversion efficiencies (PCE) of up to 17.51% with negligible hysteresis. americanelements.comfishersci.dkfishersci.pt Furthermore, these cells demonstrated remarkable stability, retaining over 90% of their initial efficiency after operating for 600 hours under harsh environmental conditions. americanelements.comfishersci.dk The efficacy of this approach has also been demonstrated in larger area PSC modules (19.8 cm² active area), achieving a PCE of 10.94% and maintaining ambient stability for over 30 days. americanelements.comfishersci.dk For low-bandgap materials like γ-CsPb₀.₉₅Tb₀.₀₅I₂.₅Br₀.₅ (with an energy bandgap of 1.73 eV), PCEs of up to 19.01% (18.43% certified) have been achieved. americanelements.comfishersci.dk The fabrication process can be simplified using methods like a hot-air method conducted under ambient conditions, highlighting the potential for cost-effective manufacturing. atamanchemicals.comfishersci.pt

Table 1: Performance of this compound-Doped Inorganic Perovskite Solar Cells

Perovskite CompositionActive Area (cm²)Power Conversion Efficiency (PCE)Stability PerformanceFabrication Method
CsPb₁₋ₓTbₓI₂Br (small area)SmallUp to 17.51%>90% efficiency after 600 hours in harsh conditionsHot-air method (ambient)
CsPb₁₋ₓTbₓI₂Br (large area)19.810.94%>30 days ambient stabilityHot-air method (ambient)
γ-CsPb₀.₉₅Tb₀.₀₅I₂.₅Br₀.₅SmallUp to 19.01% (18.43% certified)Not specified in detail in search results for this compositionNot specified

Doped Nickel Ferrite (B1171679) Nanoparticles for Memory Elements and Optical Devices

This compound-doped nickel ferrite (Tb-NFO) nanoparticles have been investigated for their potential applications in memory elements and optical devices. Synthesis methods such as the simple sol-gel technique have been employed to prepare these nanoparticles. americanelements.com

The introduction of this compound ions into the nickel ferrite structure leads to modifications in its structural, optical, dielectric, and magnetic properties. americanelements.comamericanelements.commims.com X-ray diffraction (XRD) analysis has confirmed structural changes, including the presence of additional orthorhombic phases alongside the spinel phase at higher this compound doping concentrations. americanelements.com X-ray photoelectron spectroscopy (XPS) studies have indicated the presence of Tb ions at the tetrahedral sites within the ferrite structure. americanelements.com

This compound doping has been shown to enhance the dielectric properties of nickel ferrite, resulting in high dielectric constants at room temperature. americanelements.com Optical studies have revealed that this compound doping can tailor the optical bandgap energy and induce a red shift in the absorption phenomenon. americanelements.com These enhanced dielectric and optical properties suggest that Tb-doped nickel ferrite nanoparticles are potentially useful for memory storage devices and optical devices where selective optical band absorption is required. americanelements.com

Investigations into the magnetic properties of Tb-doped NFO nanoparticles at room temperature have indicated soft ferromagnetic behavior. americanelements.commims.comereztech.com Analysis of the hysteresis loops further supports their potential for use in memory elements. americanelements.com Studies have also shown an increase in resistivity with increasing temperature and this compound content in gadolinium-doped nickel ferrite, which is noted to be similar to this compound-doped samples. ereztech.com The addition of this compound can lead to a decrease in saturation magnetization, attributed to spin canting phenomena and a reduction in particle size, resulting in a decreased surface-to-volume ratio. mims.com

Solid Oxide Fuel Cells (SOFCs)

This compound plays a crucial role in the development and performance of Solid Oxide Fuel Cells (SOFCs), which are considered advanced energy technologies for clean and efficient power generation. fishersci.se this compound is utilized as a dopant, often in conjunction with zirconium dioxide (ZrO₂), to stabilize fuel cells operating at elevated temperatures, thereby ensuring long-term efficiency and durability. fishersci.sewikipedia.org

The addition of this compound to ceria (CeO₂) has been found to be beneficial for use as a component in SOFC anodes. ereztech.com this compound doping helps to significantly stabilize the specific surface area and maintain small particle sizes during high-temperature calcination, even up to 1100 °C. ereztech.com Unlike stabilization with zirconium, this compound addition prevents phase decomposition at these high temperatures, ensuring the mixed oxide remains homogeneous. ereztech.com

Furthermore, this compound can be a constituent of high-performance electrocatalysts. Research has explored electrocatalysts based on transition metal perovskites containing praseodymium, samarium, this compound, or neodymium, which react with yttria-stabilized zirconia (YSZ) to form a product that is itself active as a cathode in a fuel cell. scribd.com

The importance of this compound in high-tech industries, including its use in SOFCs, has also led to interest in recovering this compound from waste resources such as spent fuel cells. americanelements.com

This compound Nanomaterials and Nanocomposites

The unique properties of this compound can be further exploited in nanoscale materials and composites, opening up possibilities for novel applications.

Synthesis and Characterization of this compound Nanoparticles

The synthesis and characterization of this compound nanoparticles and nanoparticles doped with this compound are active areas of research. Various types of this compound-doped nanoparticles, including Tb-doped titanium dioxide (TiO₂) and Tb-doped zinc oxide (ZnO), have been successfully synthesized. wikipedia.orgfishersci.beresearchgate.net

Different synthesis methods are employed depending on the desired material. For instance, Tb-doped ZnO nanoparticles have been synthesized using a co-precipitation method with sodium citrate (B86180) as a capping agent. fishersci.be Green synthesis methods, utilizing materials like orange fruit aqueous extract as a reducing agent, have been explored for the preparation of Tb-doped TiO₂ nanoparticles. researchgate.net Fluorescent this compound complex-doped zirconia nanoparticles have been prepared using a water-in-oil microemulsion technique. wikipedia.org

Comprehensive characterization is crucial to understand the properties of these nanomaterials. Common techniques include X-ray Diffraction (XRD) to analyze crystalline structure, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and particle size, Energy-dispersive X-ray spectroscopy (EDX) for elemental composition, Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy for vibrational analysis, X-ray Photoelectron Spectroscopy (XPS) for surface elemental composition and chemical states, Dynamic Light Scattering (DLS) for particle size distribution, and photoluminescence measurements to evaluate optical properties. wikipedia.orgfishersci.beresearchgate.netwikipedia.orgereztech.comfishersci.cacenmed.com

Characterization studies have shown that this compound doping can influence the structural and optical characteristics of the host nanoparticles, affecting properties such as grain size and luminescence. wikipedia.orgfishersci.beresearchgate.net For example, fluorescent this compound complex-doped zirconia nanoparticles prepared via microemulsion were found to be uniform in size, approximately 33 ± 4 nm in diameter, and exhibited a fluorescence quantum yield of 8.9% and a long fluorescence lifetime of 2.0 ms (B15284909). wikipedia.org These zirconia-based nanoparticles also demonstrated high stability against basic dissolution in high pH aqueous buffers compared to their silica-based counterparts. wikipedia.org

Table 2: Examples of this compound-Doped Nanoparticles and Synthesis/Characterization Methods

Nanoparticle CompositionSynthesis Method(s)Key Characterization Techniques UsedNotable Findings
Tb-doped ZnOCo-precipitation (with sodium citrate)XRD, FTIR, Photoluminescence, DLS, TEM, SEM, EDXHexagonal zincite structure, green emission, affected by Tb doping concentration. fishersci.be
Tb-doped TiO₂Green synthesis (using orange extract)XRD, SEM, EDX, FTIR, PhotoluminescenceRutile structure, particle cluster formation, Tb doping affects grain size and luminescence. researchgate.net
Fluorescent Tb complex-doped ZrO₂Water-in-oil microemulsionTEM, Fluorometric methodsUniform size (33 ± 4 nm), fluorescence quantum yield (8.9%), long lifetime (2.0 ms), high stability in basic conditions. wikipedia.org
Tb-doped SrAl₂O₄Solid-state reaction (microwave assisted)XRD, FTIR, FESEM, Kubelka–Munk method, PhotoluminescenceLuminescent green emission, structural and morphological analysis, band gap determination, affected by Tb concentration. wikipedia.org

This compound Sulfide (B99878) Nanoparticles in Composites

This compound sulfide (Tb₂S₃) nanoparticles have been incorporated into composite materials to leverage their properties for various applications. One area of research involves nanocomposites of this compound sulfide nanoparticles with a chitosan (B1678972) capping agent. ereztech.comfishersci.cacenmed.comwikipedia.org

These nanocomposites can be synthesized using bottom-up approaches, where parameters such as alkaline pH during formation have been shown to influence the size and composition of the resulting materials. ereztech.comfishersci.ca Characterization techniques including FESEM-EDX, Raman spectroscopy, FTIR, XRD, XPS, and DLS are employed to confirm the formation and analyze the properties of the chitosan-capped Tb₂S₃ nanocomposites. ereztech.comfishersci.cacenmed.com

Studies have provided data on the particle sizes of these nanocomposites synthesized under different conditions. For instance, chitosan-capped Tb₂S₃ nanocomposites prepared at pH 9, 10, and 11 had estimated average particle sizes of 57.8 nm, 74.9 nm, and 114.6 nm, respectively. ereztech.com

This compound(III)-Coated Carbon Quantum Dots

The integration of this compound(III) ions with carbon quantum dots (CQDs) has emerged as a promising route to create novel nanomaterials with enhanced and tunable properties for diverse applications, including chemical sensing and advanced display technologies. Carbon dots themselves are zero-dimensional carbon nanoparticles typically smaller than 10 nm, known for their facile synthesis, low toxicity, biocompatibility, and tunable luminescence. Coating or doping CQDs with this compound(III) ions combines the desirable features of both materials.

This compound(III)-coated carbon quantum dots (Tb-CQDs) can be synthesized using straightforward methods, such as a single-step one-pot hydrothermal process in an aqueous medium. This method allows for the in-situ functionalization of CQDs with Tb³⁺ ions. Characterization techniques like UV-visible spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS), high-resolution transmission electron microscopy (HRTEM), and X-ray diffraction (XRD) are employed to analyze the structural, optical, and morphological properties of the resulting Tb-CQDs. Further analysis using Fourier-transform infrared (FTIR) spectroscopy and vibrational sum-frequency generation (VSFG) spectroscopy can provide insights into the surface functional groups and interfacial behavior of the Tb-CQDs, particularly in sensing applications.

Research has demonstrated the utility of Tb-CQDs as optical sensors. For instance, Tb-CQDs synthesized via a hydrothermal route have been explored for the detection of specific analytes, leveraging their photophysical properties. In one study, Tb-CQDs acted as a chemosensor for the antidepressant drug clomipramine (B1669221) in an aqueous medium, utilizing an aggregation-induced emission mechanism from the analyte. The developed chemosensor showed selective detection of clomipramine even in the presence of other drugs.

Beyond sensing, this compound-doped carbon quantum dots have shown potential in solid-state lighting applications, such as white light-emitting diodes (WLEDs). By incorporating Tb³⁺ into CQDs derived from natural precursors like Plumeria leaves through a one-step hydrothermal approach, photoluminescent materials suitable for WLEDs can be fabricated. Optical characterization of such materials includes assessing their excitation and photoluminescence spectra. Devices fabricated by combining a UV-LED chip with functionalized CQDs have demonstrated cold white light emission with specific Commission Internationale de L'Eclairage (CIE) coordinates, correlated color temperature (CCT), and color rendering index (CRI). For example, a device utilizing functionalized CQDs showed CIE coordinates of (0.33, 0.34), a CCT of 4995 K, and a CRI of 84.2. HR-TEM analysis of these CQDs revealed an average size of approximately 3.56 nm.

The ability to tune the optical properties of CQDs through doping with rare earth elements like this compound highlights their versatility in creating advanced functional nanomaterials for sensing, lighting, and potentially other optoelectronic applications.

Advanced Glass Formulations and Optical Fibers

This compound plays a crucial role in the development of advanced glass formulations and optical fibers, particularly those designed for magneto-optical (MO) applications and photonics. The incorporation of this compound, typically as Tb³⁺ ions or in the form of this compound oxide (Tb₄O₇), imparts unique magnetic and optical properties to the glass matrix.

This compound-doped glasses are highly valued for their strong Faraday effect, which is the rotation of the plane of polarization of light when it passes through a material subjected to a magnetic field. This effect is fundamental to the operation of magneto-optical devices such as optical isolators, modulators, and sensors. Glasses with high this compound content are actively being researched for the production of MO fibers.

New glass compositions containing high concentrations of Tb³⁺ ions have been developed. One such composition is based on (100-x)(41GeO₂-25B₂O₃-4Al₂O₃-10Na₂O-20BaO) – x Tb₄O₇, where varying amounts of Tb₄O₇ are incorporated into a borogermanate glass matrix. Structural analysis, such as HR-TEM, of samples with high Tb³⁺ concentration has confirmed the homogeneous distribution of the ions and the absence of nanoclusters, which is crucial for maintaining optical clarity and performance. These glass compositions often exhibit excellent thermal stability against crystallization, with a reported ΔT exceeding 100 °C.

Optical fibers can be manufactured from these advanced glass formulations using techniques like the fiber drawing process. The magneto-optical properties of both the bulk glasses and the drawn fibers are investigated using techniques such as Faraday rotation experiments. The Verdet constant (Vʙ), a measure of the strength of the Faraday effect, is a key parameter evaluated at various wavelengths. For a glass composition with x = 18 mol% Tb₄O₇, maximum Vʙ values of -128 rad T⁻¹ m⁻¹ at 650 nm and -17.6 rad T⁻¹ m⁻¹ at 1550 nm have been reported. Optical fibers containing 8 mol% of Tb₄O₇ have shown Vʙ values of -110.2 rad T⁻¹ m⁻¹ at 500 nm and -9.5 rad T⁻¹ m⁻¹ at 1550 nm, with an optical loss of 6.4 dB m⁻¹ at around 880 nm.

Heavily Tb³⁺-doped borogermanate glasses, such as those based on GeO₂-B₂O₃-Al₂O₃-Ga₂O₃, have also been explored for fiber-integrated paramagnetic MO devices. High Tb³⁺ concentrations, up to 9.7 × 10²¹ cm⁻³, have been achieved in these glasses, resulting in significant negative Faraday rotation. An absolute negative Faraday rotation of approximately 120 rad/T/m at 632.8 nm has been reported for such a glass. The optimal spectral ratio between the Verdet constant and light transmittance over a wide spectral window (400–1500 nm) can be achieved by controlling the Tb³⁺ concentration.

Beyond magneto-optical applications, this compound is also used in transparent glass-ceramics for photonic applications. Tb-doped transparent glass-ceramics containing TbPO₄ crystals have shown promising optical properties. Micro-luminescence measurements confirm the incorporation of rare earth ions into the crystalline phase within the glass matrix. These materials can exhibit intense upconversion emissions, making them potential candidates for various photonic devices.

Theoretical and Computational Chemistry of Terbium Compounds

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful tools used to investigate the electronic structure and properties of terbium compounds. These methods are based on first principles, solving the many-electron Schrödinger equation or approximating the electron correlation energy based on electron density. DFT calculations, for instance, have been performed to elucidate the electronic density distribution in synthesized this compound complexes. researchgate.netrsc.org They are useful for predicting and comprehending how materials will behave under various physical circumstances. researchgate.net

DFT calculations have been applied to study various this compound compounds, including this compound dihydride (TbH₂) to investigate its elastic and thermal properties. researchgate.net They have also been used to understand the geometries of this compound complexes with flexible ligands. nih.gov In the context of single-molecule magnets (SMMs), ab initio multireference methods are employed to study the magnetic properties of this compound-based SMMs. osti.gov

Elucidation of Electronic Density Distribution

DFT calculations are utilized to elucidate the electronic density distribution within this compound compounds. researchgate.netrsc.org This helps in understanding the nature of bonding and the influence of ligands on the central this compound ion. For example, DFT calculations were performed to study the electronic density distribution in ternary this compound complexes based on fluorinated 2-thenoyltrifluoroacetone (B1682245) (TTFA) and N donor bidentate neutral ligands. researchgate.net Similarly, DFT has been used to analyze the electronic density distribution in complexes formed by Tb³⁺ ions with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) and pyrazine (B50134) (pyz). rsc.org

Population and structural analyses using DFT can provide detailed electronic structures and the relative binding strengths of complexes. acs.org For instance, the natural electron configuration of Tb in complexes like [Tb(H₂O)₈]³⁺ and [Tb(DPA)(H₂O)₈]⁺ (where DPA is dipicolinic acid) has been analyzed by Mulliken population analysis, indicating electron donation to Tb orbitals. acs.orgnih.gov

Prediction of Photophysical Processes and Energy Transfer Pathways

Computational methods, including ab initio approaches, are employed to predict photophysical processes and energy transfer pathways in this compound compounds, particularly in the context of luminescence. The study of energy transfer processes in lanthanide-based materials is fundamental due to their potential applications in optoelectronic devices, sensors, and biological imaging. researchgate.netscielo.br Theoretical advancements, such as the IET theory, allow for the calculation of energy transfer rates from organic excited states to the 4f excited states of Ln³⁺ using multipolar mechanisms. frontiersin.org

Ab initio studies, such as those using the XMCQDPT2/CASSCF approach, can be applied to study energy transfer processes in dinuclear lanthanide complexes containing this compound ions. researchgate.net These calculations help in understanding intramolecular energy transfer channels and estimating the efficiency of energy transfer. researchgate.net The energy transfer between a sensitizer (B1316253) (like tryptophan) and chelated Tb³⁺ has been investigated using fluorescence spectroscopy and transient absorption spectroscopy. rsc.org

Crystal Field Theory and Pseudospin Hamiltonian Constructions

Crystal Field Theory (CFT) is essential for understanding how the surrounding ligands influence the electronic energy levels of the this compound ion. The crystal field of ligands splits the J-multiplets of the Tb³⁺ ion, which has a 4f⁸ electronic configuration and a ground multiplet with J=6. osti.gov This splitting leads to magnetic anisotropy. osti.gov

Ab initio methodologies are employed for the first-principle derivation of crystal-field parameters for lanthanides like this compound. ungur.org These parameters describe the splitting of the ground atomic J-multiplet. ungur.org Unlike phenomenological approaches, ab initio methods aim to derive these parameters without fitting procedures. ungur.org

Pseudospin Hamiltonians are constructed to model the magnetic properties of this compound complexes, particularly single-molecule magnets. osti.govresearchgate.net These Hamiltonians are derived from ab initio calculations and are used to describe the zero-field splitting and Zeeman interactions. osti.govresearchgate.netungur.org For example, for neutral TbPc₂ and TbPcNc molecules (where Pc=phthalocyanine and Nc=naphthalocyaninato), an effective pseudospin Hamiltonian is constructed that includes Tb crystal field parameters and Zeeman interaction. osti.gov The crystal field parameters are often referred to as magnetic anisotropy parameters. osti.gov

Judd–Ofelt Theory for Quantitative Luminescence Analysis

Judd–Ofelt (JO) theory is a widely used theoretical framework for the quantitative analysis of luminescence in rare earth-doped materials, including this compound compounds. scielo.brscielo.brscience.govscience.govijrbat.in It allows for the calculation of radiative properties of Tb³⁺ ions, such as total radiative transition rates, luminescence branching ratios, and radiative lifetimes. scielo.brscielo.br

The JO theory involves extracting intensity parameters (Ω₂, Ω₄, Ω₆) from experimental absorption spectra and calculated oscillator strengths. scielo.brscielo.br These parameters provide insights into the local structure and bonding around the rare earth ions. ijrbat.in For instance, JO analysis has been applied to study the spectroscopic properties of Yb³⁺-Tb³⁺ co-doped calcium lithium borate (B1201080) (CaLiBO) glasses, determining Ω₂ = 15.5 × 10⁻²⁰ cm², Ω₄ = 1.90 × 10⁻⁰ cm², and Ω₆ = 3.69 × 10⁻²⁰ cm². scielo.brscielo.br These parameters were then used to calculate spectroscopic properties like oscillator strengths, probabilities, and radiative lifetimes. scielo.brscielo.br

JO theory can also be used to analyze the intense green luminescence of this compound oxalate (B1200264) crystals, correlating theoretical analysis with single crystal structure. science.govscience.gov The JO analysis can predict the asymmetry of this compound sites, which allows for electric dipole transitions. science.gov

Computational Modeling of Magnetic Anisotropy

Computational modeling is crucial for understanding and predicting the magnetic anisotropy in this compound compounds, particularly in the context of single-molecule magnets (SMMs). Magnetic anisotropy is a key feature of SMMs, allowing them to retain their magnetization below a certain blocking temperature.

Ab initio methods, including multireference wavefunction methods and relativistic DFT calculations, are used to study the magnetic properties and anisotropy of this compound-based SMMs. osti.govacs.orgosti.gov These calculations can determine crystal-field parameters and construct pseudospin Hamiltonians to describe the magnetic anisotropy. osti.govresearchgate.net

Computational studies investigate how different chemical environments influence the magnetic properties of this compound(III)-based SMMs. osti.gov They can show that zero-field splitting can vary with oxidation number and have a weak dependence on ligand type and molecular geometry, while higher-energy levels are more sensitive to these characteristics. osti.govresearchgate.net

DFT calculations have been used to explore the magnetic couplings between Tb³⁺ ions and ligands in dinuclear this compound(III) phthalocyaninato SMMs. acs.org The magnetic anisotropy arising from the crystal field in Tb-based quasicrystals has also been studied computationally, revealing unique magnetic textures. pnas.org Computational modeling of magnetocrystalline anisotropy energy in materials like L1₀ FeNi, which can be relevant for understanding similar phenomena in some this compound alloys or compounds, involves evaluating torque using DFT calculations that include relativistic effects like spin-orbit coupling. aip.org

Emerging Research Frontiers and Interdisciplinary Applications

Bioinorganic Interactions of Terbium (Mechanistic Studies)

This compound's interactions within biological systems are a growing area of study, driven by its potential in diagnostics and therapeutics. Its behavior, particularly its ability to mimic calcium, makes it a valuable tool for probing cellular processes. sfa-oxford.com

This compound as a Biochemical Probe for Cellular Functions

This compound has been utilized as a biochemical probe to investigate cellular functions, partly due to its chemical similarities with calcium ions, which are crucial in numerous biological pathways. sfa-oxford.com By binding to similar sites as magnesium in RNA, albeit with a higher affinity, this compound can displace magnesium and induce phosphodiester backbone scission, offering insights into RNA structure and folding. researchgate.net At higher concentrations, this compound can cleave RNA in a sequence-independent manner, with a preference for single-stranded or non-Watson-Crick base-paired regions. researchgate.net Studies have shown that this compound can form complexes with DNA and chromatin, acting as a fluorescent probe. nih.gov The binding of Tb³⁺ to DNA allows for the calculation of the relative amount of bound this compound by measuring its narrow-line emission upon selective DNA excitation. nih.gov Tb³⁺ binds to DNA until approximately one Tb³⁺ ion is present for each phosphate (B84403) group. nih.gov In chromatin, TbCl₃ binds linearly until about 0.48 TbCl₃ is added per phosphate group, suggesting that a portion of phosphate groups in chromatin are unavailable for binding. nih.gov The binding of Tb³⁺ to DNA is reversible under specific conditions, such as prolonged dialysis against NaCl and chelating agents. nih.gov The quantum efficiency of the DNA-terbium complex is enhanced by low salt concentrations (up to 2 mM NaCl) and is optimal between pH 5.5 and 5.6, with complex formation not occurring below pH 3 or above pH 7. nih.gov this compound-binding peptides have also been used in genetically encoded FRET sensors for detecting cellular activities, such as caspase-3 activity. mdpi.com In such sensors, energy is initially transferred from tryptophan in the this compound-binding peptide to sensitize the this compound ion, and then from the this compound ion to a fluorescent protein acceptor. mdpi.com

Mechanisms of Angiogenesis and Cell Proliferation Promotion

This compound and its compounds, particularly in nanoparticle form, have shown potential in promoting angiogenesis (the formation of new blood vessels) and cell proliferation, processes vital for tissue regeneration and wound healing. sfa-oxford.comacs.org this compound nanoparticles (TbNPs) have been reported to induce angiogenic reactions in biological tissues by releasing low-energy light under control. researchgate.net This enhanced blood flow can improve tissue healing by delivering essential nutrients and oxygen to the wound site. researchgate.net this compound hydroxide (B78521) nanorods (THNRs) have demonstrated pro-angiogenic properties both in vitro and in vivo, with studies detailing the underlying molecular signaling mechanisms. acs.org THNRs have been shown to enhance endothelial cell function under ischemic conditions, partly through the activation of the PI3K/AKT/eNOS signaling pathway, leading to increased nitric oxide (NO) production, a mediator of vasodilation and angiogenesis. researchgate.net Beyond angiogenesis, this compound has been observed to influence cell differentiation. Studies have shown that this compound can promote the adhesion and osteogenic differentiation of mesenchymal stem cells (MSCs) in a time-dependent manner, while inhibiting adipogenic differentiation. nih.gov This is mediated by the activation of adherent-related key factors and the interaction between the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways. nih.gov This interaction results in the upregulation of osteogenic transcription factors like Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin, and the downregulation of adipogenic transcription factors like PPARγ2. nih.gov

Antimicrobial Mechanisms of this compound-Based Nanoparticles (e.g., ROS Generation, Surface Charge Interactions)

This compound-based nanoparticles have exhibited antimicrobial properties through various mechanisms. nih.govacs.orgresearchgate.net One key mechanism involves the generation of reactive oxygen species (ROS), which cause oxidative damage to the cell membrane and nuclei of microorganisms. nih.govacs.orgresearchgate.nettandfonline.com This oxidative stress disrupts cellular components and functions, leading to microbial death. Another mechanism involves surface charge interactions. nih.govacs.orgresearchgate.netmdpi.com The surface charge of this compound nanoparticles can interact with the negatively charged bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular contents. nih.govacs.orgresearchgate.netmdpi.com For instance, chitosan-coated this compound sulfide (B99878) nanoparticles (CS-Tb₂S₃ NCs) have shown antibacterial activity, where the polycationic nature of chitosan (B1678972) enhances interaction with negatively charged bacterial surfaces, potentially causing physical damage to the cell membrane. mdpi.commdpi.comresearchgate.net The effectiveness of these nanoparticles can be influenced by factors such as particle size, zeta potential, and concentration. mdpi.comresearchgate.net

Table: Antimicrobial Activity of CS-Tb₂S₃ Nanocomposites against Staphylococcus aureus

Nanocomposite Preparation pHZone of Inhibition Diameter (mm)
10 (without contact lenses)7.15 researchgate.net
Coated onto commercial contact lensesLess effective than tetracycline (B611298) researchgate.net

Energy Transfer in Bioconjugates (e.g., FRET Systems)

This compound complexes and nanoparticles are valuable donors in Förster Resonance Energy Transfer (FRET) systems, particularly in bioconjugates used for biosensing and bioimaging. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netubc.carsc.orgnih.govutupub.fiacs.org Luminescent this compound complexes (LTCs) offer advantages as FRET donors due to their long luminescence lifetimes, which enable time-gated detection, effectively suppressing autofluorescent background and allowing for highly sensitive measurements. mdpi.comresearchgate.netnih.govutupub.fi Their narrow emission peaks and large Stokes shifts also contribute to efficient FRET with various acceptors, such as semiconductor quantum dots (QDs) and organic dyes. mdpi.comnih.govrsc.orgutupub.fi FRET from LTCs to QDs allows for exceptionally large Förster distances, leading to high FRET efficiencies. mdpi.comresearchgate.netnih.gov These systems are promising for clinical diagnostics, enabling sub-picomolar detection limits. mdpi.comresearchgate.netnih.gov this compound nanoparticles functionalized with ligands that act as light-harvesting antennas and linkers for biomolecules can serve as ultrabright donors in FRET systems. researchgate.netnih.gov These bioconjugates have been successfully applied in time-resolved FRET spectroscopy for in-solution biosensing and in luminescence microscopy for live-cell imaging of transmembrane receptors. researchgate.netnih.gov Studies on FRET between this compound-labeled streptavidin and biotinylated gold nanoparticles (AuNPs) have investigated the energy transfer process, showing that the quenching of this compound luminescence upon binding to AuNPs is accompanied by the appearance of a short luminescence decay component, indicative of energy transfer. acs.org

Catalytic Applications in Chemical Processes

This compound compounds, particularly this compound oxides, have demonstrated catalytic properties in various chemical reactions. ubc.caereztech.comsamaterials.commurdoch.edu.au

This compound Oxide as a Catalyst

This compound oxide, particularly Tb₄O₇, has been studied for its catalytic activity in oxidation and reduction reactions. samaterials.comwikipedia.org Tb₄O₇ can reversibly lose and gain oxygen at moderate temperatures (around 350 °C), a property that allows it to function as a redox catalyst in reactions involving oxygen, similar to vanadium(V) oxide (V₂O₅). wikipedia.org Historically, it was noted as early as 1916 that hot Tb₄O₇ catalyzes the reaction of coal gas (CO + H₂) with air, leading to incandescence and sometimes ignition. wikipedia.org this compound oxide-based materials are also being investigated for their potential as catalysts or co-catalysts in industrial processes, including petroleum refining and hydrogen production. samaterials.com Surfaces of this compound dioxide (TbO₂) are reported to possess a catalytic feature in their ability to produce hydrogen by splitting water molecules. murdoch.edu.au Mixed cerium-terbium oxides have also been explored as potential components in three-way catalysts. murdoch.edu.au

Metal-Organic Frameworks for Catalytic Adsorption

Metal-Organic Frameworks (MOFs) incorporating this compound ions are emerging as promising materials for catalytic adsorption processes. These porous materials offer high surface areas and tunable pore structures, which can be engineered for specific applications. This compound-based MOFs have been investigated for their ability to act as catalytic adsorbents for the removal of organic pollutants from water.

One study synthesized a this compound-based MOF with fcu topology, denoted as fcu-Tb-FTZB-MOF, using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a ligand. This MOF exhibited a high surface area of 1220 m²/g. It was successfully applied as a catalytic adsorbent for the removal of Direct Violet 31 (DV31) dye from aqueous solutions. The adsorption process was found to be significantly influenced by solution pH and temperature, with efficient removal observed at ambient temperature and pH 8.0. mdpi.comresearchgate.netdntb.gov.ua The kinetics of the process followed a pseudo-second-order model, and thermodynamic studies indicated a spontaneous, endothermic, and entropy-driven process. mdpi.comresearchgate.netdntb.gov.ua The Tb-FTZB-MOF demonstrated good reusability, maintaining reasonable efficiency after five cycles, highlighting its potential for wastewater remediation. mdpi.comresearchgate.netdntb.gov.ua Another Tb-MOF has been explored as a heterogeneous Lewis acid catalyst for the cyanosilylation of aldehydes, showing high catalytic efficiency and reusability for at least three cycles. rsc.orgrsc.org

Sensing Applications

This compound's characteristic luminescence makes its complexes and materials highly suitable for sensing applications, particularly for the detection of various chemical analytes. The luminescence properties of Tb(III) ions, such as narrow emission bands and long lifetimes, are sensitive to their local environment and interactions with analytes, forming the basis of luminescent sensors. researchgate.netmdpi.comnih.gov

Luminescent Sensors for Chemical Analytes

This compound-based luminescent sensors have been developed for detecting a wide range of chemical species. The sensing mechanism often relies on the analyte influencing the energy transfer process to the Tb(III) ion or directly quenching its luminescence. researchgate.netmdpi.com

Studies have demonstrated the use of this compound complexes and MOFs for sensing various analytes:

Nitroaromatic Molecules: this compound MOFs incorporating ligands like 4,7-dimethylphenanthroline have shown sensitivity and selectivity for nitroaromatic compounds such as 3-nitrotoluene (B166867) and 4-nitro-m-xylene, exhibiting linear concentration dependence at micromolar levels. mdpi.comresearchgate.net

Pesticides: A novel luminescent chemosensor based on a Tb(III) complex with a specific ligand (H₂DBAZ) was developed for the selective detection of malathion (B1675926) in water samples. The method relies on the static quenching of the complex's luminescence by malathion, with a linear range of 0.39 to 60 µM and a detection limit of 0.118 µM. mdpi.com

Metal Ions: DNA-sensitized Tb(III) systems have been utilized as versatile "chemical noses/tongues" for the time-gated luminescent monitoring of a wide array of metal ions. nih.govacs.org this compound(III) sensors have also been reported for the selective detection of copper(II) ions in aqueous solutions and biological media, often employing a "turn-off" mechanism where the luminescence is quenched upon binding with copper ions. scispace.comresearchgate.net

Ascorbic Acid: Complexation of this compound(III) chelates with 1,10-phenanthroline (B135089) and ascorbic acid has been investigated, where ascorbic acid introduction led to a quenching effect on this compound ion fluorescence, enabling its detection. semanticscholar.org

Other Substances: Anchoring triazole units onto the skeleton of a this compound(III) MOF has been shown to improve its luminescent sensing performance towards multiple substances, including Fe³⁺, anions, and nitroaromatic molecules, enhancing selectivity and sensitivity. rsc.org

The design of these sensors often involves selecting appropriate organic ligands that can efficiently absorb excitation energy and transfer it to the this compound ion (antenna effect), leading to characteristic green emission at approximately 545 nm. mdpi.comnih.gov

Flow-Through Luminescence Sensors

The advantageous luminescent properties of this compound, such as long luminescence lifetimes, make them suitable for implementation in flow-through sensing systems. researchgate.netnovapublishers.com In such systems, the analyte interacts with a sensing material immobilized on a solid support within a flow cell, and the resulting luminescence change is monitored. researchgate.net

This compound-sensitized luminescence (TSL) in flow systems offers benefits such as high stability, strong luminescence, and a large Stokes shift. researchgate.net The use of a solid support in flow-through optosensing can enhance sensitivity through preconcentration of analytes and improve selectivity by only detecting compounds retained on the sensing zone. researchgate.net This methodology has potential applications in various fields for the determination of organic compounds. researchgate.net this compound complexes immobilized in sol-gel matrices have been evaluated as pH sensors in both static and flow analyses. acs.orgworktribe.com

Environmental Remediation Strategies

This compound compounds and materials are being explored for their potential in environmental remediation, particularly for the removal of pollutants from water. acs.orgstanfordmaterials.comnih.govpsu.edu Adsorption is a key mechanism in many of these strategies due to its efficiency, technical feasibility, and economic viability for wastewater treatment. mdpi.comnih.gov

Adsorption Capabilities for Pollutant Removal

This compound-based materials, including MOFs and other adsorbents, have demonstrated significant adsorption capabilities for various pollutants.

Organic Dyes: this compound-based MOFs, such as the fcu-Tb-FTZB-MOF, have been successfully used as catalytic adsorbents for removing organic dyes like Direct Violet 31 from aqueous solutions. mdpi.comresearchgate.netdntb.gov.ua

This compound Ions: Paradoxically, materials are also being developed to remove this compound ions themselves from contaminated water sources, such as industrial effluents and acid mine drainage, where this compound can be present. nih.govnih.govresearchgate.net Adsorbents like In₂O₃ nanoparticles and the cyanobacterium Arthrospira platensis have shown high adsorption capacities for this compound ions. nih.govasm.org Arthrospira platensis achieved a maximum adsorption capacity of 212 mg/g, while In₂O₃ nanoparticles showed a capacity of 94.7 mg/g. nih.govasm.org The adsorption process for this compound ions onto these materials is influenced by pH and contact time, typically reaching equilibrium rapidly. nih.govasm.org Biosorption using bacteria like Bacillus subtilis and Lysinibacillus sp. DW018 has also shown efficiency in adsorbing this compound ions, with mechanisms involving interactions with functional groups on the cell surface and microbial induced calcium carbonate precipitation. researchgate.netmdpi.comresearchgate.net Activated carbon derived from spent coffee grounds has also been assessed for effective this compound recovery from liquid solutions, with adsorption capacity increasing with pH and temperature. mdpi.com

The effectiveness of these adsorption processes is often linked to the surface area and pore structure of the adsorbent material, as well as the chemical speciation of the pollutant and the surface charge of the adsorbent at a given pH. mdpi.comnih.gov

Adsorption Capacity of Selected Adsorbents for this compound Ions

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
Arthrospira platensis212 nih.govasm.org
In₂O₃ Nanoparticles94.7 nih.govasm.org
Activated Carbon (from SCG)- mdpi.com
Bacillus subtilis spores~93 µmol/g (~14.9 mg/g) researchgate.net

Note: Adsorption capacity for Activated Carbon from SCG was not explicitly given in mg/g in the provided snippets, but its effectiveness for Tb recovery was reported. mdpi.com The value for Bacillus subtilis spores is converted from µmol/g using the molar mass of Tb (158.93 g/mol ).

Adsorption of Direct Violet 31 Dye by Tb-FTZB-MOF

ParameterValue/ObservationReference
Adsorbentfcu-Tb-FTZB-MOF mdpi.comresearchgate.netdntb.gov.ua
PollutantDirect Violet 31 (DV31) dye mdpi.comresearchgate.netdntb.gov.ua
Optimum pH8.0 mdpi.comresearchgate.netdntb.gov.ua
Optimum TemperatureAmbient mdpi.comresearchgate.netdntb.gov.ua
Kinetics ModelPseudo-second-order mdpi.comresearchgate.netdntb.gov.ua
ThermodynamicsSpontaneous, Endothermic, Entropy-driven mdpi.comresearchgate.netdntb.gov.ua
ReusabilityMaintained efficiency after 5 cycles mdpi.comresearchgate.netdntb.gov.ua
Initial fast adsorption~88.3% removal in first 120 min (at 25 mg/L DV31) mdpi.com
Removal capacity (120 min)6.31 mg DV31 per gram of Tb-FTZB-MOF (at 25 mg/L DV31) mdpi.com

Future Directions and Unresolved Challenges in Terbium Research

Design of Next-Generation Terbium-Based Materials

The design of next-generation this compound-based materials is a key area of future research, driven by the need for enhanced performance and novel functionalities in various applications. Researchers are exploring new material compositions and structures to leverage this compound's distinctive properties.

One promising area is the development of new radiopharmaceuticals utilizing this compound isotopes for theranostic applications in nuclear medicine. openmedscience.comfrontiersin.org This involves designing novel chelators and targeting vectors to improve the selectivity and stability of this compound-based agents in vivo. openmedscience.com Research is also exploring combining this compound isotopes with other therapeutic modalities like immunotherapy or chemotherapy to achieve synergistic effects and improve treatment outcomes for difficult-to-treat cancers. openmedscience.com

In the field of luminescence, there is increased interest in enhancing the emission intensity of this compound-activated phosphors under UV excitation. usm.my This is being explored through the substitution of cations in the host lattice with rare earth elements and the incorporation of secondary ions into existing systems. usm.my Computational methods, such as density functional theory (DFT), are being employed to design materials atom-by-atom and calculate their electronic, optical, mechanical, and thermal properties to predict luminescence spectra. usm.my

This compound's magnetic properties are also central to the design of next-generation materials. This compound-based nanorods are being investigated as potential multimodal contrast agents for magnetic resonance imaging (MRI) and X-ray computed tomography (CT), leveraging both their magnetic relaxivity and high atomic number for X-ray attenuation. acs.org The synthesis of these nanorods involves methods like heating this compound oleate (B1233923) with oleic acid in 1-octadecene. acs.org

Furthermore, the development of luminescent supramolecular metallogels incorporating this compound(III) ions is gaining attention. researchgate.net These materials exhibit distinctive green photoluminescence highly sensitive to local environmental changes, making this compound an excellent candidate for sensing applications in environmental monitoring, biochemical assays, and medical diagnostics. researchgate.net

Scaling Up of Advanced this compound Technologies

Scaling up the production of advanced this compound technologies presents significant challenges, particularly in the context of rare earth element extraction, purification, and radioisotope production.

For this compound radionuclides used in nuclear medicine, a major challenge is producing them in sufficient quantities for in vivo use. frontiersin.orgnih.govresearchgate.net While this compound-161 (¹⁶¹Tb) has an established production protocol through neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets, other promising radioisotopes like ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁵⁵Tb face challenges related to production capacity and yield. frontiersin.orgresearchgate.netfrontiersin.org Large-scale production of neutron-deficient this compound nuclides is currently limited by factors such as the required level of enrichment of stable isotopes, the availability of higher energies in commercial cyclotrons, and the lack of isotope separation techniques coupled with commercial accelerators. frontiersin.orgnih.gov Increased investment in large-scale facilities with the necessary capabilities is crucial for advancing the study of promising indirect production routes and enabling higher yields. frontiersin.org

In the broader context of rare earth element refining, companies are working on scaling up processing technologies for heavy rare earth elements, including this compound. One approach involves utilizing ligand-assisted displacement (LAD) chromatography technology for separation and purification, which is presented as a cost-effective and environmentally safe method. stocktitan.netaccessnewswire.com Successful scale-up from lab-scale to demonstration-scale processing, increasing capacity significantly, represents a technological milestone in addressing the bottleneck in the global critical mineral supply chain. stocktitan.netaccessnewswire.com

Developing new extraction methods and recycling processes is also vital for scaling up the availability of this compound. Innovative extraction techniques to recover this compound from discarded electronics are being developed to reduce environmental impact and ensure a steady supply. pmarketresearch.com An Australian technology, for instance, is being explored for its potential to slash costs and speed up the availability of this compound concentrate by separating it from other materials. miningday.com.au However, scaling such pilot-scale technologies to commercial operations requires significant investment and can face delays due to regulatory and environmental considerations. miningday.com.au

Addressing Fundamental Mechanistic Questions in Complex Systems

Addressing fundamental mechanistic questions is crucial for a deeper understanding of how this compound interacts within complex systems and to optimize its applications. This involves investigating the chemical behavior of this compound in various environments and its interactions at the atomic and molecular levels.

Investigating the magnetic structures of lanthanides, including this compound, under high pressure is another area addressing fundamental questions. arxiv.org Due to challenging experimental conditions, little is known about these structures at high pressures. arxiv.org Theoretical and modeling techniques, such as density functional theory (DFT) and dynamical mean-field theory (DMFT), are being used to fill this knowledge gap, although fully self-consistent methods remain an area of development. arxiv.org

Furthermore, understanding the interactions of this compound compounds with biological systems is important, particularly for their potential use in medical applications. While this compound compounds are generally considered to have low to moderate toxicity, more research is needed on their interactions with biological systems. nih.gov Studies on microbial synthesis of luminescent this compound sulfide (B99878) nanoparticles, for instance, assess the tolerance of organisms like E. coli to this compound compounds and investigate the resulting nanoparticle properties, such as emission lifetime. nih.gov

Sustainable Sourcing and Development of this compound Materials

Sustainable sourcing and development of this compound materials are critical challenges due to the element's rarity, high price, and the environmental impact of traditional mining practices. rareearths.compmarketresearch.commarkwideresearch.comeurekalert.org Ensuring a secure and sustainable supply chain is essential for meeting the growing demand for this compound in future technologies. youtube.com

Environmental concerns associated with mining rare earth elements, including this compound, are significant, involving land disruption and potential contamination of water sources by waste materials. pmarketresearch.commarkwideresearch.com This has led to growing calls for ethical sourcing and more sustainable mining practices. markwideresearch.com

Developing alternative sources of this compound is a key aspect of sustainable sourcing. Non-traditional sources in the U.S., such as coal byproducts, acid mine drainage, and electronic waste, contain abundant rare earth elements, including this compound. eurekalert.orgpsu.edu Innovative extraction techniques are being developed to recover this compound from these sources, contributing to a circular economy approach and reducing reliance on traditional mining. pmarketresearch.compsu.edu For example, a new luminescent sensor has been developed to detect low concentrations of this compound in complex environmental samples like acid mine drainage, which could aid in utilizing these non-traditional sources. eurekalert.orgpsu.edu

Recycling of rare earth materials from electronic waste is also gaining momentum as a sustainable sourcing strategy. pmarketresearch.comresearchgate.net This not only addresses the scarcity of these elements but also aligns with global sustainability initiatives. pmarketresearch.comresearchgate.net Research is being conducted on cost-effective recycling methods for recovering rare earth elements, such as this compound, from fluorescent powder in end-of-life lamps. researchgate.net Challenges in this area include achieving high leaching efficiencies for elements like this compound, which can be affected by oxidation states during processing. researchgate.net

Geopolitical factors also influence the this compound supply chain, as sourcing is often concentrated in a limited number of countries. pmarketresearch.com This vulnerability is prompting manufacturers to seek diversified supply sources and invest in recycling methods to enhance market resilience. pmarketresearch.com

Q & A

Q. What spectroscopic techniques are most effective for analyzing terbium ions in inorganic matrices, and how should they be applied?

To analyze this compound ions in matrices like zeolites or metal-organic frameworks (MOFs), employ photoluminescence (PL) spectroscopy to probe electronic transitions and energy transfer dynamics. Time-resolved PL (TRPL) can distinguish this compound species with varying coordination environments by measuring decay lifetimes . Pair this with X-ray diffraction (XRD) to confirm structural integration and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping . For oxidation state verification, combine X-ray photoelectron spectroscopy (XPS) with reference data from this compound oxides (e.g., Tb<sup>3+</sup> in Tb4O7) .

Q. How can researchers synthesize this compound-doped materials with controlled coordination environments?

Use post-synthetic modification (PSM) to immobilize this compound ions on unsaturated metal sites in MOFs. For example, in Zr-based MOFs like ZrBTB, this compound ions bind to zirconium nodes without aggregation, enabling uniform distribution . Optimize reaction conditions (pH, temperature, and ligand concentration) to prevent this compound oxide nanoparticle formation, which disrupts energy transfer . Validate synthesis via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand retention .

Q. What are the key parameters for quantifying this compound’s photoluminescence efficiency in solid-state materials?

Measure quantum yield using an integrating sphere and compare with reference standards. Assess lifetime components (e.g., fast-decaying species at ~400 ns vs. slow-decaying species at ~1,100 ns) via TRPL to identify this compound sites in porous matrices . Use decay-associated spectra (DAS) to deconvolute overlapping species and assign lifetimes to specific coordination environments (e.g., hydrated vs. framework-bound ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in photoluminescence lifetime data for this compound species?

Discrepancies often arise from analysis methods. For example, maximum entropy (MaxEnt) analysis is more robust than global exponential fitting (GExpNLLS) for nonideal conditions, as it avoids unrealistic time constants . Preprocess data by removing outliers and validate with singular value decomposition (SVD) to isolate spectral contributions. If lifetimes conflict with structural data (e.g., XRD), re-examine sample hydration or calcination steps, as water loss alters this compound coordination .

Q. What experimental strategies optimize this compound’s energy transfer efficiency in MOF-based sensors?

Systematically vary linker-terbium distances in MOFs to enhance Förster resonance energy transfer (FRET). For ZrBTB, the BTB linker acts as an antenna; modifying linker rigidity or conjugation can improve energy transfer to this compound . Use time-gated PL measurements to suppress background noise and enhance signal-to-noise ratios. Compare performance with and without silylation treatments to block competing quenching pathways .

Q. What challenges arise in electrodepositing this compound alloys, and how can composition be controlled?

this compound’s high reduction potential (-1.2 V vs. SHE) complicates co-deposition with transition metals like cobalt. Use cyclic voltammetry to identify deposition windows and kinetic modeling to predict alloy composition (e.g., 85 wt% Tb at -2.5 V) . Address hydrogen evolution by optimizing electrolyte pH and adding suppressants. Validate deposits via inductively coupled plasma mass spectrometry (ICP-MS) and correlate with simulated voltammetric profiles .

Methodological Considerations

Q. How should researchers design experiments to distinguish intrinsic this compound properties from matrix effects?

  • Control experiments : Compare this compound-doped samples with undoped matrices to isolate PL contributions.
  • Systematic hydration studies : Expose samples to controlled humidity and track lifetime changes to quantify water’s role in quenching .
  • Dopant concentration gradients : Vary this compound loading (0.1–5 mol%) to identify concentration-dependent aggregation or self-quenching .

Q. What statistical approaches are critical for analyzing this compound’s multi-exponential PL decay data?

Adopt multi-compartment modeling to assign lifetimes to distinct this compound species. Use Akaike information criterion (AIC) to determine optimal exponential terms without overfitting. For complex decays, apply stretched exponential functions to account for heterogeneous environments .

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